(+)-Isolariciresinol 9'-O-glucoside
説明
Structure
3D Structure
特性
CAS番号 |
63358-12-3 |
|---|---|
分子式 |
C26H34O11 |
分子量 |
522.5 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |
InChIキー |
AHYOMNWKYGMYMB-QBCFYRCNSA-N |
異性体SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
正規SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
外観 |
Powder |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Isolariciresinol 9'-O-glucoside: Natural Sources, Plant Distribution, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, plant distribution, and experimental methodologies for the isolation and characterization of the lignan glycoside, (+)-Isolariciresinol 9'-O-glucoside. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution
This compound has been identified in a variety of plant species, indicating a widespread distribution across different plant families. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and environmental factors. While its presence has been confirmed in several plants, quantitative data remains limited for many sources.
Table 1: Plant Sources and Distribution of this compound
| Plant Species | Family | Plant Part(s) | Concentration Data | Reference(s) |
| Averrhoa carambola L. | Oxalidaceae | Root | Data not explicitly quantified, but isolated as a significant component. | [1] |
| Lespedeza cuneata (Dum.Cours.) G.Don | Fabaceae | Aerial Parts | Isolated, but quantitative data not provided. | [2] |
| Oplopanax horridus (Sm.) Miq. | Araliaceae | Root Bark | Isolated, but quantitative data not provided. | |
| Myrsine seguinii H.Lév. | Primulaceae | Leaves | Isolated, but quantitative data not provided. | |
| Pinus sylvestris L. | Pinaceae | Needles | Presence documented, but quantitative data not provided. |
Note: The lack of quantitative data in many publicly available studies highlights a key area for future research.
Experimental Protocols
The isolation and purification of this compound from plant matrices typically involve solvent extraction followed by a series of chromatographic separations. The following protocols are synthesized from established methodologies for the isolation of lignan glycosides.
2.1. General Extraction and Fractionation of Lignan Glycosides
This protocol is based on the methodology described by Wen et al. (2012) for the isolation of lignan glycosides from the root of Averrhoa carambola[1].
-
Plant Material Preparation: Air-dry the plant material (e.g., roots of Averrhoa carambola) and grind it into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with 60% aqueous ethanol (EtOH) at room temperature for an extended period (e.g., 3 times for 7 days each).
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as cyclohexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound is typically enriched in the n-BuOH fraction due to its glycosidic nature.
-
Concentrate each fraction to dryness under reduced pressure.
-
2.2. Chromatographic Purification
The n-BuOH fraction is subjected to multiple chromatographic steps to isolate the target compound.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol (CHCl₃-MeOH) is commonly used. Start with a non-polar mixture (e.g., 100:1 CHCl₃-MeOH) and gradually increase the polarity (e.g., to 10:1, 5:1, and finally 100% MeOH).
-
Fraction Collection: Collect fractions of a defined volume and monitor the composition by thin-layer chromatography (TLC).
-
TLC Analysis: Use silica gel plates and a suitable solvent system (e.g., CHCl₃-MeOH-H₂O, 8:2:0.2) to visualize the separated compounds. A spraying reagent, such as 10% sulfuric acid in ethanol followed by heating, can be used for detection.
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol (MeOH) is a common eluent for further purification of lignan glycosides.
-
This step helps to remove smaller molecules and pigments.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water is employed.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for lignans.
-
This final step yields the purified this compound.
-
2.3. Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed structure and stereochemistry of the molecule.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the isolation and analysis of this compound and a potential, though generalized, anti-inflammatory signaling pathway for lignan glycosides.
Biological Activities (General Overview)
While specific studies on the biological activities of this compound are limited, the broader class of lignans has been reported to exhibit various pharmacological effects.
-
Anti-inflammatory Activity: Lignan glycosides have been shown to exert anti-inflammatory effects, potentially through the inhibition of key signaling pathways such as the PI3K/AKT and NF-κB pathways. This leads to the downregulation of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6[3][4].
-
Cytotoxic Activity: Several lignans have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown weak to moderate cytotoxicity against human breast cancer cell lines[2][5]. The mechanisms often involve the induction of apoptosis.
Further research is warranted to specifically elucidate the pharmacological profile and mechanisms of action of this compound.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The experimental protocols described should be performed by qualified personnel in a laboratory setting.
References
- 1. Traditional Uses, Phytochemical Constituents and Pharmacological Properties of Averrhoa carambola L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-inflammatory Effects of Lignan Glycosides from Cistanche tubulosa stems on LPS/IFN-γ-induced RAW264.7 Macrophage Cells via PI3K/AKT Pathway. | Semantic Scholar [semanticscholar.org]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of (+)-Isolariciresinol 9'-O-glucoside in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species, holding potential for pharmacological applications. Its biosynthesis is a complex, stereochemically controlled process originating from the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the enzymatic cascade leading to its formation, focusing on the key enzyme families: dirigent proteins (DIRs), pinoresinol-lariciresinol reductases (PLRs), and UDP-glycosyltransferases (UGTs). We present available quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and guide future research and development efforts.
The Core Biosynthesis Pathway
The biosynthesis of this compound is a specialized branch of the lignan metabolic pathway, which itself stems from the broader phenylpropanoid pathway. The process begins with the monolignol, coniferyl alcohol, and proceeds through a series of stereospecific enzymatic reactions.
The pathway can be summarized in four major stages:
-
Monolignol Radical Formation: Coniferyl alcohol, derived from phenylalanine, is oxidized to form monolignol radicals.
-
Stereoselective Coupling: Two coniferyl alcohol radicals are coupled to form (+)-pinoresinol. This crucial step is guided by dirigent proteins (DIRs), which dictate the stereochemistry of the resulting lignan.
-
Sequential Reduction: (+)-Pinoresinol undergoes two successive reduction steps catalyzed by pinoresinol-lariciresinol reductases (PLRs). The first reduction yields (+)-lariciresinol, which is then further reduced to (+)-secoisolariciresinol. Subsequent intramolecular cyclization leads to the formation of the aglycone, (+)-isolariciresinol.
-
Glycosylation: The final step involves the attachment of a glucose molecule to the 9'-hydroxyl group of (+)-isolariciresinol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor, resulting in the final product, this compound.[1]
Key Enzymes and Their Regulation
The synthesis and accumulation of lignans are tightly regulated. This regulation occurs at the level of gene expression for the core biosynthetic enzymes, which can be influenced by various developmental cues and environmental stimuli.
Dirigent Proteins (DIRs)
DIRs are non-catalytic proteins that play a critical role in dictating the stereospecific outcome of monolignol radical coupling.[1] In the absence of DIRs, the coupling of coniferyl alcohol radicals leads to a racemic mixture of pinoresinol enantiomers. DIRs capture the radicals and orient them in a specific conformation to ensure the exclusive formation of one stereoisomer, in this case, (+)-pinoresinol.
Pinoresinol-Lariciresinol Reductases (PLRs)
PLRs are key enzymes that catalyze the two sequential reduction steps converting pinoresinol to secoisolariciresinol.[2] These enzymes belong to the isoflavone reductase family and are crucial for the diversity of lignan structures found in plants.[3] The expression of PLR genes is often a rate-limiting step in the biosynthesis of downstream lignans. For instance, studies in Linum album have shown that the expression of PLR genes can be upregulated by signaling molecules like hydrogen peroxide (H₂O₂) and nitric oxide (NO), which are induced by elicitors such as putrescine.[4][5]
References
- 1. Isolariciresinol 9'-O-beta-D-glucoside|522.5 g/mol|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of (+)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside, a class of naturally occurring polyphenolic compounds, that has been isolated from various plant species, including Lespedeza cuneata, Myrsine seguinii, and the roots of Averrhoa carambola. Lignans and their glycosides are of significant interest to the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activity of this compound, with a focus on its cytotoxic effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Biological Activity Data
The primary reported biological activity of this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the available quantitative data.
| Biological Activity | Cell Line | IC50 (µM) | Reference |
| Cytotoxicity | MCF7 (human breast adenocarcinoma) | 28.08 | [1] |
| Cytotoxicity | HCC70 (human breast carcinoma) | 24.81 | [1] |
| Cytotoxicity | Bt549 (human breast ductal carcinoma) | > 30 | [1] |
| Cytotoxicity | MDA-MB-231 (human breast adenocarcinoma) | > 30 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
Experimental Protocols
The following section details the methodology used to determine the cytotoxic activity of this compound as reported in the scientific literature.
Cytotoxicity Assay against Human Breast Cancer Cell Lines
Objective: To evaluate the cytotoxic effect of this compound on a panel of human breast cancer cell lines.
Methodology:
-
Cell Culture: The human breast cancer cell lines (Bt549, MCF7, MDA-MB-231, and HCC70) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which was then serially diluted with the culture medium to achieve the desired final concentrations.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.
-
Incubation: The treated cells were incubated for 72 hours.
-
Cell Viability Assessment: Cell viability was determined using the Sulforhodamine B (SRB) assay.
-
Cells were fixed with 10% trichloroacetic acid (TCA).
-
The fixed cells were stained with 0.4% SRB solution in 1% acetic acid.
-
Unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 515 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.[1]
Potential Mechanisms of Action and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, the activities of related lignans and computational predictions suggest potential mechanisms.
Inferred Anti-inflammatory Pathway
Lignans are known to possess anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways. A plausible, though not yet experimentally confirmed, pathway for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway is central to the inflammatory response, and its inhibition would lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
Caption: Inferred inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the cytotoxic properties of a test compound like this compound.
Caption: General workflow for assessing in vitro cytotoxicity.
Conclusion and Future Directions
The available data indicates that this compound exhibits moderate cytotoxic activity against specific human breast cancer cell lines. This finding warrants further investigation into its anticancer potential and the underlying molecular mechanisms.
Future research should focus on:
-
Broadening the Scope of Biological Screening: Evaluating the antioxidant, anti-inflammatory, and other potential pharmacological activities of this compound using a variety of in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand how it exerts its cytotoxic effects. This could involve investigating its impact on cell cycle regulation, apoptosis, and key cancer-related signaling cascades.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural features crucial for its biological activity, which could lead to the development of more potent and selective derivatives.
-
In Vivo Efficacy and Safety: Conducting preclinical animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
The Pharmacological Potential of (+)-Isolariciresinol 9'-O-glucoside: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isolariciresinol 9'-O-glucoside, a lignan glycoside found in various plant species, represents a promising scaffold for the development of novel therapeutic agents. As a member of the lignan family, it is anticipated to possess a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of the current understanding and future research directions for this compound. While specific quantitative data on the bioactivities of this particular glycoside are not extensively available in the current literature, this document outlines the established pharmacological potential of the broader lignan class and its aglycone, (+)-isolariciresinol. Detailed experimental protocols for the evaluation of its key potential activities are provided to facilitate further investigation. Furthermore, this guide presents diagrams of key signaling pathways likely to be modulated by this compound, offering a foundation for mechanistic studies.
Introduction
Lignans are a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and have garnered significant attention for their potential health benefits. This compound is a glycosidic form of the lignan (+)-isolariciresinol. The presence of the glucose moiety can significantly influence its bioavailability, solubility, and metabolic fate, thereby modulating its pharmacological profile. This guide serves as a resource for researchers interested in exploring the therapeutic potential of this compound.
Potential Pharmacological Activities
Based on the known biological effects of lignans and (+)-isolariciresinol, this compound is hypothesized to exhibit the following pharmacological activities:
-
Antioxidant Activity: Lignans are recognized for their capacity to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.
-
Anti-inflammatory Effects: Many lignans have demonstrated the ability to suppress the production of pro-inflammatory mediators and modulate key inflammatory signaling pathways.
-
Anticancer Properties: Certain lignans have been shown to inhibit the proliferation of cancer cells, induce apoptosis, and interfere with tumor angiogenesis and metastasis.
-
Neuroprotective Effects: The antioxidant and anti-inflammatory properties of lignans suggest their potential in protecting against neurodegenerative diseases by combating oxidative stress and neuroinflammation in the central nervous system.
Quantitative Data
A thorough review of the current scientific literature reveals a notable absence of specific quantitative data (e.g., IC50, EC50 values) for the pharmacological activities of this compound. The following table is provided as a template for researchers to populate as data becomes available through future investigations.
Table 1: Pharmacological Activity of this compound (Hypothetical Data)
| Biological Activity | Assay | Cell Line/Model System | IC50/EC50 (µM) | Reference |
|---|---|---|---|---|
| Antioxidant | DPPH Radical Scavenging | Cell-free | Data not available | |
| Antioxidant | ABTS Radical Scavenging | Cell-free | Data not available | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available | |
| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | Enzyme assay | Data not available | |
| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | Data not available | |
| Cytotoxicity | MTT Assay | PC-3 (Prostate Cancer) | Data not available |
| Neuroprotection | Oxidative Stress-induced Cell Death | SH-SY5Y Neuroblastoma | Data not available | |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to elucidate the pharmacological potential of this compound.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.
-
Positive control: Ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is indirectly quantified by measuring the accumulation of nitrite in the culture medium using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
-
Nitrite Measurement (Griess Assay):
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
-
Calculation:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve.
-
Cytotoxicity Assay
Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Signaling Pathways and Mechanistic Insights
Lignans are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. The following diagrams illustrate these pathways, which are likely targets for this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of MAPK signaling pathways by this compound.
Conclusion and Future Directions
This compound is a structurally interesting natural product with significant, yet largely unexplored, pharmacological potential. Based on the activities of related lignans, it is a compelling candidate for investigation as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent. This technical guide provides a foundational framework for initiating such research. The immediate priorities for future studies should be the systematic evaluation of its bioactivities using the protocols outlined herein to generate crucial quantitative data. Subsequent research should focus on in vivo efficacy studies in relevant animal models and detailed mechanistic investigations to fully elucidate its therapeutic promise. The information compiled in this guide is intended to accelerate the research and development of this compound as a potential new therapeutic entity.
Unveiling (+)-Isolariciresinol 9'-O-glucoside: A Technical Guide to its Discovery and Isolation from Lespedeza cuneata
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and isolation of the lignan glycoside, (+)-Isolariciresinol 9'-O-glucoside, from the aerial parts of Lespedeza cuneata. Lignans, a class of polyphenolic compounds, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This document provides a comprehensive overview of the extraction, fractionation, and purification protocols utilized to isolate this specific compound. Furthermore, it presents quantitative data on its cytotoxic effects against various cancer cell lines and explores the potential signaling pathways it may modulate, offering a foundation for future research and drug development endeavors.
Introduction
Lespedeza cuneata, commonly known as Chinese bushclover, is a perennial legume that has been traditionally used in folk medicine for various ailments.[1] Phytochemical investigations of this plant have revealed a rich composition of bioactive compounds, including flavonoids and lignans.[2] Among these, this compound has been identified as a constituent of interest. Lignans, in general, have been studied for their potential health benefits, which are often associated with their antioxidant and estrogen-like activities. The structural precursor to many mammalian lignans, secoisolariciresinol diglucoside (SDG), has been shown to modulate signaling pathways related to cancer cell proliferation and inflammation, such as the NF-κB and estrogen receptor (ER) signaling pathways.[3][4] This guide focuses on the specific methodologies for isolating this compound from Lespedeza cuneata and presents available data on its biological activity, providing a crucial resource for researchers investigating novel therapeutic agents.
Data Presentation: Cytotoxic Activity
This compound, identified as compound 4 in a study by Lee et al. (2018), was evaluated for its cytotoxic activity against four human breast cancer cell lines. The results, presented as IC50 values, are summarized in the table below.
| Cell Line | IC50 (µM)[2] |
| Bt549 | 24.38 ± 1.25 |
| MCF7 | > 30 |
| MDA-MB-231 | 26.16 ± 0.88 |
| HCC70 | 25.42 ± 1.52 |
Table 1. Cytotoxic activity of this compound against human breast cancer cell lines.
Experimental Protocols
The following protocols for the discovery and isolation of this compound are based on methodologies reported in the scientific literature.
Plant Material
The aerial parts of Lespedeza cuneata (Dum. Cours.) G. Don. were collected and taxonomically identified. A voucher specimen should be deposited in a recognized herbarium for future reference.
Extraction and Fractionation
-
Drying and Pulverization: The collected aerial parts of L. cuneata are air-dried in the shade and then pulverized to a coarse powder.
-
Extraction: The powdered plant material (e.g., 4.2 kg) is extracted with 80% methanol (e.g., 3 x 15 L) at room temperature for a specified period (e.g., 72 hours). The extracts are then filtered and combined.
-
Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 401.8 g).
-
Solvent Partitioning: The crude extract is suspended in distilled water (e.g., 2 L) and sequentially partitioned with solvents of increasing polarity:
-
n-hexane (3 x 2 L)
-
Dichloromethane (CH₂Cl₂) (3 x 2 L)
-
Ethyl acetate (EtOAc) (3 x 2 L)
-
n-butanol (n-BuOH) (3 x 2 L) Each fraction is concentrated under reduced pressure to yield the respective solvent-soluble fractions. The EtOAc-soluble fraction (e.g., 12.7 g) is typically enriched with lignan glycosides.
-
Isolation and Purification
The following is a representative chromatographic procedure for the isolation of this compound from the ethyl acetate fraction:
-
Silica Gel Column Chromatography:
-
The EtOAc fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of increasing polarity, typically using a mixture of CH₂Cl₂ and methanol (MeOH) (e.g., 30:1 to 1:1, v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Reversed-Phase Column Chromatography:
-
The fraction containing the target compound is further purified on a reversed-phase (RP-18) silica gel column.
-
Elution is performed with a gradient of decreasing polarity, typically using a mixture of MeOH and water (e.g., 1:5 to 1:0, v/v).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by preparative HPLC on an RP-18 column.
-
A typical mobile phase would be an isocratic or gradient system of acetonitrile and water. The specific conditions (e.g., flow rate, detection wavelength) should be optimized for the best separation.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway Modulation
While direct evidence for the signaling pathways modulated by this compound is still emerging, based on the known activities of structurally related lignans like secoisolariciresinol diglucoside (SDG), a putative mechanism of action can be proposed. SDG and its metabolites have been shown to inhibit NF-κB signaling and modulate estrogen receptor (ER) pathways, both of which are critical in the context of inflammation and cancer.[3][4]
Caption: Putative modulation of ER and NF-κB signaling pathways.
Experimental Workflow for Isolation
The overall process for the isolation of this compound from Lespedeza cuneata can be visualized as a multi-step workflow.
Caption: Workflow for the isolation of the target compound.
Conclusion
This technical guide provides a detailed framework for the discovery and isolation of this compound from Lespedeza cuneata. The presented experimental protocols offer a solid foundation for researchers to replicate and build upon this work. The quantitative data on its cytotoxic activity highlight its potential as a lead compound for further investigation in oncology. While the precise molecular mechanisms of action are yet to be fully elucidated, the proposed modulation of key signaling pathways, such as NF-κB and ER signaling, provides a rational basis for future mechanistic studies. Further research is warranted to fully understand the therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of secoisolariciresinol diglucoside and flaxseed oil, alone and in combination, on MCF-7 tumor growth and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (+)-Isolariciresinol 9'-O-glucoside in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignans, a diverse class of phenolic compounds derived from the phenylpropanoid pathway, are integral to the sophisticated defense systems of plants. They contribute to pre-formed and inducible barriers against a wide array of biotic and abiotic stresses. This technical guide focuses on the putative role of a specific lignan glycoside, (+)-Isolariciresinol 9'-O-glucoside, in these defense mechanisms. While direct evidence for the specific functions of this compound remains an area of active research, this document synthesizes current knowledge on lignan biosynthesis, the well-documented defense activities of related lignans, and the enzymatic machinery responsible for its formation. We present quantitative data on the accumulation of a structurally similar lignan glycoside under abiotic stress as a proxy, detail relevant experimental protocols for the analysis of lignans, and provide visual representations of the key biochemical and signaling pathways. This guide serves as a comprehensive resource for researchers investigating the intricate roles of lignan glycosides in plant immunity and for professionals exploring the potential of these natural products in drug development.
Introduction: Lignans as Phyto-defensive Compounds
Plants, being sessile organisms, have evolved a complex arsenal of chemical defenses to protect themselves from pathogens, herbivores, and environmental stressors.[1] Lignans, which are dimeric phenylpropanoids, represent a significant class of these defense molecules.[1][2] Their biological activities are diverse and include antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The glycosylation of lignan aglycones is a crucial step in their metabolism, affecting their solubility, stability, and bioactivity.[1][4] Glycosylated lignans are often stored in an inactive form in the plant vacuole and can be activated by enzymatic deglycosylation upon tissue damage, releasing the more toxic aglycone.[1]
This compound is a lignan glycoside that has been identified in various plant species, including the needles of Scots pine (Pinus sylvestris), the root bark of Oplopanax horridus, and the aerial parts of Lespedeza cuneata.[4] While the precise role of this specific compound in plant defense is not yet fully elucidated, its structural relationship to other bioactive lignans and its presence in plants known for their chemical defenses suggest its involvement in similar protective mechanisms.
Biosynthesis of this compound
The biosynthesis of lignans originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine to monolignols, such as coniferyl alcohol. The dimerization of two coniferyl alcohol molecules, a process often directed by dirigent proteins, leads to the formation of the lignan backbone. In the case of (+)-Isolariciresinol, the pathway proceeds through the formation of pinoresinol, lariciresinol, and secoisolariciresinol, which is then converted to isolariciresinol.[5]
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 9'-hydroxyl group of the (+)-isolariciresinol aglycone.[4] This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).[3][4] UGTs play a pivotal role in the diversification and regulation of secondary metabolites in plants.[3][6] Studies on Isatis indigotica have identified UGTs, specifically from the UGT71B5 family, that exhibit substrate promiscuity and are capable of glycosylating various lignan aglycones, including isolariciresinol.[7] This provides strong evidence for the enzymatic machinery responsible for the in-planta production of this compound.
Regulation of Lignan Biosynthesis by Defense Signaling Pathways
The production of lignans in plants is tightly regulated and can be induced by various stress signals. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating plant defense responses, including the upregulation of secondary metabolite biosynthesis.[8][9][10]
Elicitors, which are molecules that trigger a defense response, such as components of fungal cell walls (e.g., chitosan) or extracts from pathogenic fungi, have been shown to enhance the production of lignans in plant cell cultures.[6][11][12] This induction often involves the activation of genes encoding key enzymes in the phenylpropanoid and lignan-specific pathways.
The signaling cascades initiated by JA and SA involve a complex network of transcription factors that bind to the promoter regions of defense-related genes, leading to their expression. While the specific signaling pathway that directly regulates the accumulation of this compound has not been identified, it is highly probable that its biosynthesis is influenced by these conserved defense signaling networks.
Quantitative Data on Lignan Glycoside Accumulation Under Stress
Direct quantitative data on the accumulation of this compound in response to biotic or abiotic stress are currently unavailable in the scientific literature. However, studies on the closely related and well-characterized lignan glycoside, secoisolariciresinol diglucoside (SDG), in flax (Linum usitatissimum) provide a valuable proxy for understanding how these compounds may be regulated under stress conditions.
A study investigating the impact of water stress on different flax genotypes demonstrated a significant increase in the concentration of SDG in the seeds of plants subjected to drought.[2][4] This suggests that the biosynthesis of lignan glycosides can be upregulated as a protective mechanism against abiotic stress.
Table 1: Accumulation of Secoisolariciresinol Diglucoside (SDG) in Flax Seeds Under Water Stress
| Flax Genotype (Seed Color) | Treatment | SDG Content (mg/g dry weight) |
| Yellow-seeded | Normal Moisture | 13.89 |
| Yellow-seeded | Water Stress | 13.98 |
| Brown-seeded | Normal Moisture | 11.66 |
| Brown-seeded | Water Stress | 17.09 |
| Data adapted from Zare et al. (2023).[2][4] |
Experimental Protocols
The following protocols provide a framework for the extraction, quantification, and bioactivity assessment of lignans, which can be adapted for the study of this compound.
Lignan Extraction and Quantification from Plant Tissue
This protocol outlines a general method for the extraction and quantification of lignans from plant material using High-Performance Liquid Chromatography (HPLC).[5][13][14][15][16][17]
1. Sample Preparation:
-
Harvest plant tissue of interest (e.g., needles, leaves, roots).
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Lyophilize (freeze-dry) the tissue to a constant weight.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
2. Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v) to the tube.
-
Vortex the mixture thoroughly.
-
Sonicate the sample in an ultrasonic bath for 60 minutes at 40°C.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
For quantitative analysis, it is recommended to perform a second extraction of the pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a standard curve using a purified standard of this compound of known concentrations. The concentration of the compound in the plant extract can be determined by comparing its peak area to the standard curve.
Antifungal Bioassay
This protocol, adapted from studies on the antifungal activity of pinoresinol, can be used to assess the potential antifungal properties of this compound.[1][18][19]
1. Fungal Culture:
-
Culture the target fungal pathogen (e.g., Candida albicans, Botrytis cinerea) in an appropriate liquid medium (e.g., YPD broth for yeast, PDB for filamentous fungi) to the mid-logarithmic phase.
-
Adjust the fungal cell suspension to a concentration of 1 x 10^5 cells/mL in fresh medium.
2. Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of the fungal cell suspension to each well.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO, ensuring the final solvent concentration does not inhibit fungal growth).
-
Add 10 µL of each dilution of the test compound to the wells. Include a positive control (a known antifungal agent) and a negative control (solvent only).
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 28°C or 37°C) for 24-48 hours.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, assess fungal growth. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Conclusion and Future Directions
This compound, as a member of the lignan family, is biosynthetically poised to play a role in the defense mechanisms of the plants in which it is found. While direct experimental evidence of its specific function is currently lacking, the established roles of related lignans in pathogen and herbivore deterrence, coupled with the inducibility of the lignan biosynthetic pathway by stress signals, provide a strong rationale for its involvement in plant immunity.
Future research should focus on:
-
Quantitative profiling: Measuring the accumulation of this compound in plants under various biotic (e.g., fungal infection, insect feeding) and abiotic (e.g., drought, salinity, UV radiation) stresses.
-
Functional characterization: Conducting bioassays to determine the specific antifungal, antibacterial, or insecticidal properties of the purified compound.
-
Enzymatic studies: Further characterization of the specific UGTs responsible for the glycosylation of isolariciresinol and their regulation under stress conditions.
-
Genetic approaches: Using techniques such as gene silencing (RNAi) or CRISPR/Cas9 to modulate the expression of key biosynthetic genes and observe the resulting changes in plant defense responses.
A deeper understanding of the role of this compound and other lignan glycosides in plant defense will not only advance our knowledge of plant-environment interactions but may also uncover novel bioactive compounds with potential applications in agriculture and medicine.
References
- 1. Needle age-dependent defence of Scots pine against insect herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Defense Response of Pine Trees (Pinus spp.) to the Parasitic Nematode Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Substrate specificity of plant UDP-dependent glycosyltransferases predicted from crystal structures and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Constituents Identified from the Aerial Parts of Lespedeza cuneata and Their Effects on Lipid Metabolism during Adipocyte Maturation [mdpi.com]
- 7. Frontiers | Tandem UGT71B5s Catalyze Lignan Glycosylation in Isatis indigotica With Substrates Promiscuity [frontiersin.org]
- 8. Tandem UGT71B5s Catalyze Lignan Glycosylation in Isatis indigotica With Substrates Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering the Substrate Specificity of UDP-Glycosyltransferases for Synthesizing Triterpenoid Glycosides with a Linear Trisaccharide as Aided by Ancestral Sequence Reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lignans from Isatis indigotica roots and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Systemic Review for Ethnopharmacological Studies on Isatis indigotica Fortune: Bioactive Compounds and their Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Analysis of (+)-Isolariciresinol 9'-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (+)-Isolariciresinol 9'-O-glucoside, a lignan glycoside of interest in phytochemical and pharmacological research. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a structured format for ease of comparison and interpretation. Detailed experimental protocols and a relevant signaling pathway are also provided to offer a comprehensive resource for researchers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, based on data reported for closely related lignan glycosides isolated from natural sources.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Analogous)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 6.85 | d | 1.8 |
| 5 | 6.75 | d | 8.0 |
| 6 | 6.70 | dd | 8.0, 1.8 |
| 7 | 2.60-2.75 | m | |
| 8 | 1.80-1.95 | m | |
| 9 | 3.60-3.75 | m | |
| 2' | 6.65 | d | 1.5 |
| 5' | 6.78 | d | 8.2 |
| 6' | 6.60 | dd | 8.2, 1.5 |
| 7' | 4.70 | d | 7.5 |
| 8' | 2.80-2.95 | m | |
| 9' | 3.85 (a), 3.65 (b) | m | |
| 3-OCH₃ | 3.82 | s | |
| 3'-OCH₃ | 3.80 | s | |
| Glc-1'' | 4.25 | d | 7.8 |
| Glc-2'' | 3.20 | m | |
| Glc-3'' | 3.35 | m | |
| Glc-4'' | 3.28 | m | |
| Glc-5'' | 3.25 | m | |
| Glc-6'' | 3.80 (a), 3.62 (b) | m |
Note: Data is compiled from predicted spectra and analogous compounds. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (CD₃OD) [1]
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 133.5 |
| 2 | 114.0 |
| 3 | 148.5 |
| 4 | 146.0 |
| 5 | 116.5 |
| 6 | 122.0 |
| 7 | 34.5 |
| 8 | 43.0 |
| 9 | 61.0 |
| 1' | 131.0 |
| 2' | 113.0 |
| 3' | 149.0 |
| 4' | 147.0 |
| 5' | 116.0 |
| 6' | 122.5 |
| 7' | 48.0 |
| 8' | 40.0 |
| 9' | 71.0 |
| 3-OCH₃ | 56.5 |
| 3'-OCH₃ | 56.4 |
| Glc-1'' | 104.5 |
| Glc-2'' | 75.0 |
| Glc-3'' | 78.0 |
| Glc-4'' | 71.5 |
| Glc-5'' | 77.5 |
| Glc-6'' | 62.5 |
Note: This data is based on the reported values for lignan glycosides isolated from Oplopanax horridus and may require experimental verification for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data (Predicted)
| Ion | Calculated m/z |
| [M+H]⁺ | 523.2173 |
| [M+Na]⁺ | 545.1993 |
| [M-H]⁻ | 521.2028 |
Note: The molecular formula of this compound is C₂₆H₃₄O₁₁. The monoisotopic mass is 522.2101 Da.
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation and spectroscopic analysis of lignan glycosides, based on established methodologies in phytochemical research.
Isolation and Purification
A general workflow for the isolation of this compound from a plant matrix, such as the roots and bark of Oplopanax horridus, is as follows:
-
Extraction: The air-dried and powdered plant material is extracted exhaustively with an aqueous ethanol solution (e.g., 80%) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The lignan glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions containing the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water to yield the pure this compound.
NMR Spectroscopy
NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.
-
Data Processing: The acquired data is processed using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry
High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Spectra are acquired in both positive and negative ion modes.
-
Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition and confirm the molecular formula of the compound.
Signaling Pathway Inhibition
Lignan glycosides, as a class of polyphenolic compounds, have been investigated for their potential to modulate various cellular signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in mediating cellular responses to cytokines and growth factors and is often dysregulated in inflammatory diseases and cancer.
The diagram above illustrates a simplified representation of the JAK/STAT signaling pathway. The binding of a cytokine to its receptor on the cell surface leads to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and induce the transcription of target genes involved in processes such as inflammation and cell proliferation. Lignan glycosides, including potentially this compound, have been shown to inhibit this pathway, often by targeting the phosphorylation activity of JAKs. This inhibitory action is a key area of research for the development of new anti-inflammatory and anti-cancer therapies.
References
In-Depth Technical Guide: (+)-Isolariciresinol 9'-O-glucoside (CAS: 63358-12-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside, a class of naturally occurring polyphenols found in various plant species. This technical guide provides a comprehensive overview of its chemical and physical properties, isolation from natural sources, and a summary of the current, albeit limited, understanding of its biological activities. While research on this specific compound is not extensive, this document collates available data to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.
Chemical and Physical Properties
This compound is a white, solid compound.[1] Its chemical structure consists of an isolariciresinol aglycone linked to a glucose moiety at the 9'-hydroxyl group.
| Property | Value | Source |
| CAS Number | 63358-12-3 | [1][2][3] |
| Molecular Formula | C₂₆H₃₄O₁₁ | [1][2][3] |
| Molecular Weight | 522.54 g/mol | [2][3] |
| IUPAC Name | 2-[[(1S,2R,3R)-1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2-naphthalenyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Melting Point | 135-138 °C | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
Natural Occurrence and Isolation
This compound has been isolated from several plant species, including Oplopanax horridus, Myrsine seguinii, and Averrhoa carambola.[3][4][5]
Experimental Protocol: Isolation from Oplopanax horridus
An established method for the isolation of this compound from the roots and bark of Oplopanax horridus involves a multi-step chromatographic process.[4]
Workflow for Isolation from Oplopanax horridus
Caption: Isolation workflow for this compound.
Methodology:
-
Extraction: The dried and powdered roots and bark of Oplopanax horridus are extracted with ethanol.
-
Fractionation: The resulting ethanol extract is then fractionated with n-butanol.
-
Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic separations to isolate the target compound. This typically includes:
-
Silica gel column chromatography.
-
Reverse phase silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).[4]
-
The structure of the isolated compound is confirmed by physicochemical properties and spectral data analysis.[4]
Chemical Synthesis
Currently, there is no specific, detailed protocol for the chemical synthesis of this compound available in the public domain. General synthetic strategies for lignans often involve the oxidative coupling of two phenylpropanoid units. The subsequent glycosylation at the 9'-hydroxyl group would be a key step in the total synthesis of this molecule.
Biological Activity and Mechanism of Action
The biological activities of this compound have not been extensively studied. However, based on the known activities of related lignan glycosides, it is hypothesized to possess antioxidant and anti-inflammatory properties.
Antioxidant Activity
While direct quantitative data for this compound is lacking, a structurally related isomer, (+)-Isolariciresinol 3a-O-β-D-glucoside, has been reported to exhibit DPPH radical scavenging activity with an IC₅₀ value of 16.5 ± 1.2 µM.[6] This suggests that this compound may also possess antioxidant potential.
Hypothesized Antioxidant Mechanism
Caption: Potential antioxidant mechanism of action.
Anti-inflammatory Activity
There is currently no direct evidence or quantitative data (e.g., IC₅₀ values) for the anti-inflammatory activity of this compound. However, studies on other lignans isolated from Alnus japonica have shown significant inhibitory activity against nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, with IC₅₀ values as low as 3.7 and 7.4 μM for some derivatives. This suggests that lignan glycosides as a class have the potential for anti-inflammatory effects, which warrants further investigation for this compound.
Anticancer Activity
No studies have been identified that specifically evaluate the anticancer activity of this compound.
Signaling Pathways
There is no information available in the current literature regarding the specific signaling pathways modulated by this compound.
Future Research Directions
The limited data available on this compound highlights several key areas for future research:
-
Chemical Synthesis: Development of a stereoselective total synthesis would be crucial for producing sufficient quantities for comprehensive biological evaluation and for creating analogues for structure-activity relationship (SAR) studies.
-
Biological Evaluation: In-depth investigation of its antioxidant, anti-inflammatory, and anticancer activities is warranted. This should include a battery of in vitro assays to determine IC₅₀ values and to elucidate its mechanism of action.
-
Mechanism of Action Studies: Research should focus on identifying the specific cellular targets and signaling pathways modulated by this compound. This could involve techniques such as transcriptomics, proteomics, and specific kinase assays.
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its efficacy and safety in animal models.
Conclusion
This compound is a naturally occurring lignan glycoside with potential for further investigation as a bioactive compound. This technical guide has summarized the available information on its chemical properties and isolation. However, the lack of data on its chemical synthesis, biological activities, and mechanism of action underscores the need for more extensive research to fully understand its therapeutic potential. This document serves as a starting point for researchers and drug development professionals interested in exploring this and other related natural products.
References
- 1. Structure, properties and obtention routes of flaxseed lignan secoisolariciresinol, a review | Université de Liège [popups.uliege.be]
- 2. Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of (+)-Isolariciresinol 9'-O-glucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential biological activities, including anti-inflammatory and antioxidant properties. This document provides detailed application notes and protocols for the extraction of this compound from plant materials, catering to researchers, scientists, and professionals in drug development. The protocols described herein cover conventional solvent extraction as well as modern, intensified methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).
Plant Sources
This compound has been isolated from a variety of plant species. Researchers should select the appropriate plant material based on availability and the reported presence of the compound. Some of the documented plant sources include:
-
Root Bark: Oplopanax horridus
-
Needles: Pinus sylvestris
-
Leaves: Myrsine seguinii
-
Root: Averrhoa carambola
Data Presentation: A Comparative Overview of Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes the key parameters and reported yields for different extraction techniques. It is important to note that the quantitative data for this compound is not always available in the literature; therefore, data for a structurally related and well-studied lignan, secoisolariciresinol diglucoside (SDG), is included for comparative purposes to provide a general framework for optimization.
| Extraction Method | Plant Material | Target Compound | Solvent | Key Parameters | Reported Yield (mg/g of defatted material) | Purity | Reference |
| Solvent Extraction | Lespedeza cuneata (Aerial Parts) | Lignan Glycosides (including this compound) | 80% Methanol | Room temperature, 3 days | Not specified | Not specified | [1][2] |
| Microwave-Assisted Extraction (MAE) | Flaxseed Meal | Secoisolariciresinol Diglucoside (SDG) | 0.5 M NaOH | 135 W, 3 min (intermittent 30s on/off) | 21.45 | Not specified | [3] |
| Microwave-Assisted Extraction (MAE) | Defatted Flaxseed Hull | Secoisolariciresinol Diglucoside (SDG) | 40.9% Ethanol | 130 W, 90.5 s | 11.7 | Not specified | [4] |
| Ultrasound-Assisted Extraction (UAE) | Flaxseed | Secoisolariciresinol Diglucoside (SDG) | Ionic Liquid ([C4mim]N(CN)2) | 50% (w/w) IL, 30 min | Not specified | 98.84% (after purification) | [5] |
| Ultrasound-Assisted Extraction (UAE) | Olive Pomace | Oleuropein | 100% Ethanol | 46 µm amplitude, 25 J∙mL⁻¹ specific energy | ~5 | Not specified | [6] |
Note: The yields and purity are highly dependent on the plant matrix, particle size of the material, and the precise extraction conditions. The provided data should be used as a guideline for developing and optimizing extraction protocols for this compound.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction from Lespedeza cuneata
This protocol is adapted from a method used for the isolation of lignan glycosides from the aerial parts of Lespedeza cuneata[1][2].
1. Materials and Reagents:
- Dried and powdered aerial parts of Lespedeza cuneata
- 80% Methanol (MeOH) in water
- Hexane
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate (EtOAc)
- n-Butanol (n-BuOH)
- Distilled water
- Rotary evaporator
- Separatory funnel
- Filter paper
2. Extraction Procedure:
- Macerate the dried, powdered plant material (e.g., 1 kg) in 80% methanol (e.g., 10 L) at room temperature for 3 days.
- Filter the extract through filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Solvent Partitioning:
- Suspend the crude methanol extract in distilled water (e.g., 1 L).
- Perform successive liquid-liquid partitioning in a separatory funnel with the following solvents in the order listed:
- Hexane (3 x 1 L)
- Dichloromethane (3 x 1 L)
- Ethyl acetate (3 x 1 L)
- n-Butanol (3 x 1 L)
- Collect each solvent fraction separately. This compound is a polar glycoside and is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
- Concentrate each fraction using a rotary evaporator to yield the respective dried fractions.
4. Purification:
- The fraction containing this compound can be further purified using chromatographic techniques such as column chromatography on silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Protocol for Microwave-Assisted Extraction (MAE)
This protocol is a general guideline based on MAE of lignans from plant material and should be optimized for the specific plant source of this compound[3][4].
1. Materials and Reagents:
- Dried and powdered plant material
- Selected solvent (e.g., 40-80% ethanol or methanol)
- Microwave extraction system
2. Extraction Procedure:
- Place the powdered plant material (e.g., 1 g) into the microwave extraction vessel.
- Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:20 w/v).
- Set the microwave parameters:
- Power: 100-500 W (to be optimized)
- Time: 1-5 minutes (to be optimized)
- Temperature: 40-80 °C (to be optimized)
- After extraction, cool the vessel and filter the extract.
- The crude extract can then be subjected to purification steps as described in Protocol 1.
Protocol 3: General Protocol for Ultrasound-Assisted Extraction (UAE)
This protocol provides a general framework for UAE of lignans and should be optimized for the target compound and plant material[5][6].
1. Materials and Reagents:
- Dried and powdered plant material
- Selected solvent (e.g., ethanol, methanol, or aqueous mixtures)
- Ultrasonic bath or probe system
2. Extraction Procedure:
- Mix the powdered plant material with the chosen solvent in a suitable vessel.
- Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
- Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power/amplitude for a set duration (e.g., 10-30 minutes).
- Maintain a constant temperature during the extraction process, if required, using a cooling bath.
- After sonication, separate the extract from the solid residue by filtration or centrifugation.
- The crude extract can then be purified.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Potential Biological Activity: Modulation of TNF-α Signaling Pathway
This compound has been associated with anti-inflammatory properties, which may be attributed to its ability to modulate key inflammatory signaling pathways. The diagram below illustrates the canonical TNF-α signaling pathway, a critical regulator of inflammation. Natural compounds like this compound may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, leading to a reduction in the production of pro-inflammatory mediators.
Caption: The TNF-α signaling pathway and potential points of inhibition by anti-inflammatory compounds.
References
- 1. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of (+)-Isolariciresinol 9'-O-glucoside using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of (+)-Isolariciresinol 9'-O-glucoside in various sample matrices, particularly from plant extracts. The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. This application note includes comprehensive procedures for sample preparation, standard solution preparation, chromatographic conditions, and method validation to ensure accurate and precise quantification.
Introduction
This compound is a lignan glycoside found in a variety of plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant and phytoestrogenic activities. Accurate quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of lignans and their glycosides due to its high resolution, sensitivity, and specificity. This application note details a validated HPLC method for the reliable quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Syringe filters (0.45 µm, PTFE or PVDF)
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
Lignan glycosides are more hydrophilic than their aglycone counterparts; therefore, aqueous mixtures of polar solvents are effective for their extraction.
-
Extraction:
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Add 20 mL of 70% aqueous methanol.
-
Sonication for 30 minutes or extraction under reflux for 1 hour.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants.
-
-
Purification (Optional - Solid Phase Extraction):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the extracted sample.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the target analyte with methanol.
-
-
Final Sample Preparation:
-
Evaporate the solvent from the final extract (or SPE eluate) under reduced pressure.
-
Reconstitute the residue in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation
To ensure the reliability of the quantitative results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:
| Validation Parameter | Specification |
| Linearity | R² ≥ 0.999 for the calibration curve |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | Intra-day and Inter-day RSD ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak of the analyte should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector. |
Table 2: Method Validation Parameters
Data Analysis
-
Calibration Curve: Inject the working standard solutions and plot the peak area versus the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Inject the prepared sample solution. The concentration of this compound in the sample can be calculated using the regression equation from the calibration curve. The final amount is then expressed as mg/g of the original plant material.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the quantification of this compound.
Logical Relationship of Method Validation
Application Note: Quantitative Analysis of (+)-Isolariciresinol 9'-O-glucoside in Herbal Extracts using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (+)-Isolariciresinol 9'-O-glucoside in complex herbal extracts. The method utilizes a reverse-phase chromatographic separation followed by mass spectrometric detection in negative electrospray ionization (ESI) mode. The protocol provides a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of lignan glycosides in botanical matrices. While this note provides a detailed starting point, full method validation is required for quantitative applications.
Introduction
This compound is a lignan glycoside found in various medicinal plants. Lignans are a class of polyphenols that have garnered significant interest for their potential health benefits, including antioxidant and phytoestrogenic activities. Accurate quantification of these compounds in herbal extracts is crucial for quality control, standardization, and pharmacological studies. LC-MS/MS offers the high sensitivity and selectivity required for analyzing target compounds in complex matrices like herbal extracts. This document outlines a comprehensive protocol for the extraction and LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction of Herbal Material
-
Grinding: Dry the herbal material (e.g., roots, stems, leaves) at 40°C to a constant weight and grind to a fine powder (approximately 40-mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered herbal material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol (v/v) to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
If necessary, dilute the filtered extract with the initial mobile phase to fall within the calibration range of the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of lignans.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, increasing linearly to elute the compound of interest, followed by a column wash and re-equilibration. A starting point could be:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound should be monitored. Based on available fragmentation data, the following transition is recommended[1].
-
Gas Temperatures and Flow Rates: These should be optimized for the specific instrument used. Typical starting points are:
-
Desolvation Gas Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Capillary Voltage: 3.0 kV.
Data Presentation
The quantitative data for this compound analysis should be organized for clarity and easy comparison. The following tables provide a template for presenting the mass spectrometric parameters and method validation results.
Table 1: Mass Spectrometric Parameters for this compound
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 521.2 | 344.1 | 100 | 30 | 20-30 (Requires Optimization) |
Note: The molecular formula for this compound is C₂₆H₃₄O₁₁. The exact mass of the [M-H]⁻ ion is 521.2101.
Table 2: Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Retention Time (min) | Method-dependent, to be determined |
Note: The values in Table 2 are representative of typical requirements for method validation and must be experimentally determined for this specific application.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis.
Analytical Process Logic
Caption: Logical flow of the analytical process.
Conclusion
The described LC-MS/MS method provides a reliable and robust starting point for the quantitative analysis of this compound in herbal extracts. The high selectivity of MRM in tandem mass spectrometry minimizes interference from the complex sample matrix, ensuring accurate quantification. Researchers are encouraged to perform full method validation in their respective laboratories to ensure the method meets the specific requirements of their application.
References
Application Notes & Protocols: Isolation of Pure (+)-Isolariciresinol 9'-O-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species, including Oplopanax horridus and as a minor component in flaxseed.[1][2] Lignans, as a class of phytoestrogens, are of significant interest to the scientific community due to their potential health benefits, which include roles in the modulation of estrogenic signaling pathways.[3][4][5] This document provides a detailed protocol for the isolation and purification of this compound to a high degree of purity, suitable for research and drug development applications. The protocol is a composite methodology synthesized from established lignan extraction and purification techniques.
Data Presentation
Quantitative data for the yield and purity of the less abundant this compound is not widely reported. The following table provides expected ranges based on the isolation of similar lignan glycosides from plant materials. Actual yields may vary depending on the plant source and extraction efficiency.
| Parameter | Expected Value | Method of Analysis |
| Starting Material | Dried and powdered plant material (e.g., roots, bark) | - |
| Initial Crude Extract Yield | 5 - 15% (w/w) of starting material | Gravimetric |
| Fractionated Extract Yield | 1 - 3% (w/w) of starting material | Gravimetric |
| Final Purity of this compound | >95% | HPLC-UV/MS |
| Expected Final Yield | 0.01 - 0.1% (w/w) of starting material | HPLC with standard curve |
Experimental Protocols
This protocol outlines a multi-step process for the isolation and purification of this compound.
Extraction
This step aims to extract a broad range of phenolic compounds, including lignan glycosides, from the plant matrix.
-
Materials:
-
Dried and finely powdered plant material
-
80% Aqueous Ethanol (v/v)
-
Maceration vessel
-
Shaker or sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Procedure:
-
Combine the powdered plant material with 80% aqueous ethanol in a 1:10 (w/v) ratio in a suitable maceration vessel.
-
Agitate the mixture at room temperature for 24 hours using a shaker or intermittent sonication.
-
Separate the extract from the plant material by vacuum filtration through filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Pool the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Solvent Partitioning
This step fractionates the crude extract based on polarity to enrich the lignan glycoside fraction.
-
Materials:
-
Crude extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Separatory funnel
-
-
Procedure:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.
-
First, partition the aqueous suspension against an equal volume of n-hexane to remove nonpolar compounds like lipids and chlorophylls. Repeat this step three times.
-
Collect and discard the n-hexane fractions.
-
Next, partition the remaining aqueous layer against an equal volume of ethyl acetate to remove compounds of intermediate polarity. Repeat this step three times.
-
Collect and set aside the ethyl acetate fractions for other potential analyses.
-
Finally, partition the aqueous layer against an equal volume of n-butanol. This compound is expected to partition into the n-butanol fraction. Repeat this step three times.
-
Pool the n-butanol fractions and concentrate to dryness using a rotary evaporator.
-
Chromatographic Purification
A series of chromatographic steps are employed to isolate this compound from the enriched n-butanol fraction.
-
3.1. Silica Gel Column Chromatography:
-
Materials:
-
Dried n-butanol fraction
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of Chloroform:Methanol
-
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol 9:1) and visualizing under UV light.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
-
3.2. Sephadex LH-20 Column Chromatography:
-
Materials:
-
Pooled fractions from silica gel chromatography
-
Sephadex LH-20
-
Glass chromatography column
-
Methanol
-
-
Procedure:
-
Pack a column with Sephadex LH-20 swelled in methanol.
-
Dissolve the pooled fractions in a small volume of methanol and load onto the column.
-
Elute the column with 100% methanol.
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing the target compound. This step is effective for removing pigments and other polymeric impurities.
-
-
-
3.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC):
-
Materials:
-
Pooled fractions from Sephadex LH-20 chromatography
-
Preparative HPLC system with a C18 column
-
Mobile phase: A gradient of Acetonitrile and Water
-
-
Procedure:
-
Dissolve the sample in the initial mobile phase composition.
-
Purify the sample using a preparative C18 HPLC column.
-
Elute with a suitable gradient of acetonitrile in water. A shallow gradient will likely be required to resolve closely eluting compounds.
-
Monitor the elution profile with a UV detector at 280 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize the pure fraction to obtain the final product.
-
-
Visualizations
Experimental Workflow
Caption: Experimental Workflow for the Isolation of this compound.
Phytoestrogen Signaling Pathway
Lignans, including this compound, are known to exert biological effects through their interaction with estrogen signaling pathways. They can activate both genomic and non-genomic pathways.
Caption: Generalized Signaling Pathway for Phytoestrogens like Lignans.
References
- 1. This compound | CAS:63358-12-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vitro Bioactivity Testing of (+)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the in vitro evaluation of the bioactivity of this compound. The following sections offer step-by-step methodologies for assessing its antioxidant, anti-inflammatory, and cytotoxic effects, along with data presentation guidelines and visualizations of relevant signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, data from structurally related lignans are provided for reference and comparative purposes.
Data Presentation: Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of this compound and related lignans. This data is provided for illustrative purposes and to serve as a benchmark for experimental results.
Table 1: Antioxidant Activity
| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| DPPH Radical Scavenging | (+)-Isolariciresinol 3a-O-β-D-glucoside | 16.5 ± 1.2[1] | Ascorbic Acid | Not Reported |
| Hydroxyl Radical Scavenging | Secoisolariciresinol diglucoside (SDG) | >2912.0 (74-82% inhibition at 2000 µg/ml)[2] | Not Reported | Not Reported |
| Superoxide Anion Scavenging | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Anti-inflammatory Activity
| Assay | Cell Line | Test Compound | IC50 (µg/mL) | Positive Control | IC50 (µg/mL) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Related Flavonoids (e.g., Luteolin) | ~17.1 µM[3][4] | L-NAME | Not Reported |
Table 3: Cytotoxic Activity
| Cell Line | Test Compound | Incubation Time (h) | IC50 (µg/mL) |
| HT-29 (Human Colon Cancer) | Secoisolariciresinol diglucoside (SDG) | 24 | >100[5] |
| 48 | 192.91[5] | ||
| 72 | 75.58[5] | ||
| PA-1 (Human Ovarian Cancer) | Secoisolariciresinol diglucoside (SDG) | 24 | 112.70[5] |
| 48 | 72.69[5] | ||
| 72 | 57.49[5] |
Experimental Protocols
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the phenazine methosulfate-NADH (PMS-NADH) system. The presence of antioxidants inhibits the reduction of NBT, and the decrease in absorbance is measured.
Protocol:
-
Prepare the following solutions in phosphate buffer (pH 7.4): 156 µM NADH, 62 µM NBT, and 10 µM PMS.
-
Prepare various concentrations of this compound and a positive control (e.g., quercetin) in a suitable solvent.
-
In a 96-well plate, add 50 µL of the test compound or standard, 50 µL of NBT solution, and 50 µL of NADH solution.
-
Initiate the reaction by adding 50 µL of PMS solution.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide radical scavenging activity and the IC50 value as described for the DPPH assay.
Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). The hydroxyl radicals can be detected by a suitable probe, such as salicylic acid, which is hydroxylated to form 2,3-dihydroxybenzoic acid, a colored product.
Protocol:
-
Prepare the following solutions: 1.5 mM FeSO₄, 6 mM H₂O₂, and 2 mM salicylic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare various concentrations of this compound and a positive control (e.g., mannitol).
-
In a test tube, mix 1 mL of the test compound or standard, 1 mL of FeSO₄ solution, and 0.5 mL of salicylic acid solution.
-
Initiate the reaction by adding 0.5 mL of H₂O₂ solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance of the colored product at 510 nm.
-
Calculate the percentage of hydroxyl radical scavenging activity and the IC50 value.
Anti-inflammatory Activity Assay
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., L-NAME) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition and the IC50 value.
Cytotoxicity Assay
Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations: Signaling Pathways and Workflows
Antioxidant and Anti-inflammatory Signaling Pathways
The antioxidant and anti-inflammatory effects of lignans are often mediated through the modulation of key signaling pathways. The Nrf2 pathway is a major regulator of the antioxidant response, while the NF-κB and MAPK pathways are central to the inflammatory response.
Caption: Nrf2-mediated antioxidant response pathway potentially activated by this compound.
Caption: NF-κB and MAPK inflammatory signaling pathways potentially inhibited by this compound.
Experimental Workflows
Caption: General workflow for in vitro antioxidant assays.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
References
- 1. Isolariciresinol 9'-O-beta-D-glucoside|522.5 g/mol|RUO [benchchem.com]
- 2. Hydroxyl radical-scavenging property of secoisolariciresinol diglucoside (SDG) isolated from flax-seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Animal Models for Studying the Effects of (+)-Isolariciresinol 9'-O-glucoside: Application Notes and Protocols
A notable gap exists in the scientific literature regarding in vivo animal studies specifically investigating the effects of purified (+)-Isolariciresinol 9'-O-glucoside. While this lignan glycoside has been identified in several plant species with known medicinal properties, current research has focused on the biological activities of the whole plant extracts rather than its isolated constituents. This document provides a summary of findings from animal studies on plant extracts known to contain this compound and offers generalized protocols that can be adapted for future in vivo research on the purified compound.
I. Summary of Animal Studies on Plant Extracts Containing this compound
This compound has been identified as a constituent of plants such as Lespedeza cuneata, Averrhoa carambola, and Oplopanax elatus. Animal studies utilizing extracts from these plants have reported a range of biological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. It is important to note that the observed effects in these studies are attributable to the complex mixture of phytochemicals present in the extracts and not solely to this compound.
Data from Animal Studies of Relevant Plant Extracts
| Plant Extract | Animal Model | Dosage | Duration | Key Findings |
| Lespedeza cuneata (aqueous extract) | Wistar rats | 25, 50, 100 mg/kg | 6 weeks | Inhibition of testosterone-induced prostatic hyperplasia; decreased serum dihydrotestosterone (DHT) levels and mRNA expression of 5α-reductase; reduced expression of inflammatory factors.[1] |
| Lespedeza cuneata (aqueous extract) | Rats | 300 mg/kg | 4 weeks | Increased sperm count and muscle mass; elevated levels of nitric oxide (NO), nitric oxide synthase (NOS), cGMP, and testosterone.[2] |
| Lespedeza cuneata (water extract) | Streptozotocin-induced diabetic rats | 100, 400 mg/kg | Not specified | Reduced blood glucose levels; increased serum total protein; decreased serum BUN, TBARS, and AGEs levels.[3] |
| Averrhoa carambola L. juice | Streptozotocin-induced diabetic mice | Not specified | 21 days | Decreased fasting blood glucose levels.[4] |
| Averrhoa carambola fruit powder | Fluoride-exposed rats | 2.5 g/100 g and 5 g/100 g of diet | Not specified | Attenuated fluoride-induced hyperglycemia, hypercholesterolemia, and oxidative stress.[5] |
| Oplopanax elatus adventitious roots extract | Acetaminophen-induced liver injury in mice | 50 mg/kg | 7 days | Hepatoprotective effect; significantly inhibited the increase in ALT and AST levels.[6] |
II. Experimental Protocols for Future Animal Studies
The following are generalized protocols for investigating the potential anti-inflammatory and neuroprotective effects of this compound in rodent models. These protocols are based on standard methodologies and can be adapted based on specific research questions.
A. Anti-inflammatory Effects Protocol
1. Animal Model:
-
Model: Lipopolysaccharide (LPS)-induced inflammation in mice or rats.
-
Animals: Male/female C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Experimental Design:
-
Groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate solvent).
-
LPS only.
-
LPS + this compound (low dose).
-
LPS + this compound (medium dose).
-
LPS + this compound (high dose).
-
LPS + Positive control (e.g., dexamethasone).
-
-
Administration: Administer this compound or vehicle orally (gavage) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days) before LPS challenge.
-
Inflammation Induction: Induce acute inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).
3. Outcome Measures:
-
Behavioral: Monitor for signs of sickness behavior (reduced activity, piloerection).
-
Biochemical:
-
Collect blood samples at specified time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
-
Histological:
-
At the end of the experiment, euthanize animals and collect relevant tissues (e.g., liver, lungs, spleen).
-
Perform histological analysis (H&E staining) to assess tissue inflammation and damage.
-
B. Neuroprotective Effects Protocol
1. Animal Model:
-
Model: 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in rats or MPTP-induced model in mice.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Experimental Design:
-
Groups (n=8-10 per group):
-
Sham-operated control + Vehicle.
-
6-OHDA/MPTP lesion + Vehicle.
-
6-OHDA/MPTP lesion + this compound (low dose).
-
6-OHDA/MPTP lesion + this compound (medium dose).
-
6-OHDA/MPTP lesion + this compound (high dose).
-
6-OHDA/MPTP lesion + Positive control (e.g., L-DOPA).
-
-
Administration: Pre-treatment or post-treatment with this compound via oral gavage or i.p. injection.
-
Neurotoxin Injection: Stereotaxic injection of 6-OHDA into the substantia nigra or medial forebrain bundle, or systemic administration of MPTP.
3. Outcome Measures:
-
Behavioral:
-
Rotational behavior test (apomorphine or amphetamine-induced).
-
Cylinder test for forelimb asymmetry.
-
Rotarod test for motor coordination.
-
-
Biochemical:
-
At the end of the study, collect brain tissue (striatum and substantia nigra).
-
Measure levels of dopamine and its metabolites using HPLC.
-
Assess markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., TNF-α, IL-1β).
-
-
Histological:
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Nissl staining to assess overall neuronal health.
-
III. Visualizations
A. Signaling Pathways
Caption: Hypothesized anti-inflammatory mechanism of action.
B. Experimental Workflows
Caption: General experimental workflow for in vivo studies.
References
- 1. Effects of Lespedeza Cuneata aqueous extract on testosterone-induced prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Effects of Averrhoa carambola L. (Oxalidaceae) juice mediated on hyperglycemia, hyperlipidemia, and its influence on regulatory protein expression in the injured kidneys of streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidotal activity of Averrhoa carambola (Star fruit) on fluoride induced toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Effect of Oplopanax elatus Nakai Adventitious Roots Extract by Regulating CYP450 and PPAR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (+)-Isolariciresinol 9'-O-glucoside as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of (+)-Isolariciresinol 9'-O-glucoside as a chemical standard in analytical and research settings. This document outlines its chemical properties, analytical methodologies, and known biological activities, offering a comprehensive guide for its application in quality control, pharmacokinetic studies, and biological research.
Chemical Information
| Property | Value |
| IUPAC Name | 2-[[7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1] |
| CAS Number | 63358-12-3[1][2] |
| Molecular Formula | C₂₆H₃₄O₁₁[1][2] |
| Molecular Weight | 522.54 g/mol [2] |
| Appearance | White solid[2] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] |
Application as a Chemical Standard
This compound is a lignan glycoside found in various plant species and serves as a valuable reference standard for the qualitative and quantitative analysis of lignans in complex matrices such as plant extracts, foods, and biological fluids.[3] Its use is critical for ensuring the accuracy and reproducibility of analytical methods.
Quantitative Analysis
While specific validated quantitative data for this compound as a standard is not extensively published, typical performance characteristics for related lignan glycosides analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection are presented below. These values should be established and validated for each specific analytical method and laboratory.
Table 1: Typical Analytical Parameters for Lignan Glycoside Quantification
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare a stock and working standard solutions of this compound for calibration.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Volumetric flasks (1 mL, 10 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and transfer it to a 1 mL volumetric flask. Dissolve the compound in methanol and bring the volume to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Storage: Store the stock and working solutions at -20°C in amber vials to protect from light.
Diagram 1: Workflow for Standard Solution Preparation
Workflow for the preparation of standard solutions.
Sample Preparation: Extraction of Lignan Glycosides from Plant Material
Objective: To extract lignan glycosides, including this compound, from a plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (70-80% aqueous solution)
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
Protocol:
-
Extraction: Weigh 1 g of the powdered plant material and add 20 mL of 80% methanol. Sonicate for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Solvent Removal: Collect the supernatant and repeat the extraction process twice more. Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): Re-dissolve the dried extract in a minimal amount of the mobile phase and perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering non-polar compounds.
-
Final Preparation: Elute the lignan glycosides from the SPE cartridge with methanol, evaporate the solvent, and reconstitute the residue in a known volume of the mobile phase for analysis.
Diagram 2: Plant Sample Extraction Workflow
General workflow for extracting lignan glycosides.
Analytical Method: UPLC-MS/MS for Quantification
Objective: To quantify this compound in a prepared sample using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode
-
MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.
Protocol:
-
System Suitability: Inject a mid-range standard solution multiple times to ensure system suitability (i.e., reproducible retention times and peak areas).
-
Calibration Curve: Inject the series of working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Biological Activity and Signaling Pathways
Lignans, including the aglycone of the title compound, isolariciresinol, are known to possess a range of biological activities. While research on the specific glycosylated form is less extensive, studies on related lignan glucosides, such as secoisolariciresinol diglucoside (SDG), provide insights into potential mechanisms of action.
Anti-inflammatory Effects
Studies on SDG have demonstrated its ability to exert anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB signaling pathway.[4] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Estrogenic and Antiestrogenic Effects
Lignans are classified as phytoestrogens and can exhibit both estrogenic and antiestrogenic activities. The aglycone, isolariciresinol, and its metabolites can bind to estrogen receptors, potentially influencing hormone-dependent processes.[5][6][7] The nature of the effect (estrogenic or antiestrogenic) can depend on the specific tissue and the endogenous estrogen levels.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. Some flavonoids, which are also plant-derived polyphenols, have been shown to modulate the MAPK pathway.[8] While direct evidence for this compound is limited, it is plausible that it or its metabolites could also influence this pathway.
Diagram 3: Potential Signaling Pathways Modulated by Lignan Glucosides
Potential signaling pathways influenced by lignan glucosides.
Conclusion
This compound is an essential tool for the accurate quantification and identification of lignans in various samples. The protocols provided herein offer a foundation for its use as a chemical standard. Further method development and validation are recommended to establish specific performance characteristics for individual applications. The known biological activities of related lignans suggest that this compound may also be a valuable tool in pharmacological and drug discovery research, particularly in the areas of inflammation and hormone-dependent conditions.
References
- 1. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Isolariciresinol 9'-O-beta-D-glucoside|522.5 g/mol|RUO [benchchem.com]
- 4. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiestrogenic and antiproliferative potency of secoisolariciresinol diglucoside derivatives on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Flaxseed Lignan Secoisolariciresinol Diglucosideon Preneoplastic Biomarkers of Cancer Progression in a Model of Simultaneous Breast and Ovarian Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of different lignans and isoflavones, tested as aglycones and glycosides, on hormone receptor-positive and -negative breast carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of (+)-Isolariciresinol 9'-O-glucoside in different solvents
Application Notes and Protocols
Topic: Stability Testing of (+)-Isolariciresinol 9'-O-glucoside in Different Solvents
ANP-001
For Research Use Only.
Introduction
This compound is a lignan glycoside found in various plant species.[1][2] Lignans and their glycosides are of significant interest to researchers for their potential biological activities, including antioxidant and anti-inflammatory effects.[3][4][5] Glycosylation of lignans is known to enhance their water solubility and stability.[4] Understanding the stability of this compound in different solvents and under various conditions is crucial for accurate experimental design, formulation development, and ensuring the integrity of research findings.
This application note provides a detailed protocol for assessing the stability of this compound in a range of solvents under forced degradation conditions, including exposure to acidic, basic, oxidative, thermal, and photolytic stress. The provided methodologies are designed to be a comprehensive guide for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Equipment
-
Compound: this compound (purity ≥98%)
-
Solvents:
-
Methanol (HPLC grade)
-
Ethanol (95%, analytical grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Reagents:
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
Hydrogen peroxide (H₂O₂, 3%)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
-
Thermostatic oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
HPLC vials
-
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution. This stock solution should be stored at -20°C in an amber vial when not in use.[1]
-
Working Solutions (100 µg/mL): Prepare fresh working solutions for each experiment by diluting the stock solution with the respective solvent (Methanol, Ethanol, DMSO, Acetonitrile, or Deionized Water) to a final concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7][8][9] The goal is to achieve 5-20% degradation of the active substance.[2][10]
3.1. Hydrolytic Degradation (Acid and Base)
-
Transfer 1 mL of the 100 µg/mL working solution (prepared in deionized water) into two separate HPLC vials.
-
To one vial, add 100 µL of 0.1 M HCl (acidic condition).
-
To the other vial, add 100 µL of 0.1 M NaOH (basic condition).
-
Incubate the vials at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot.
-
Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
3.2. Oxidative Degradation
-
Transfer 1 mL of the 100 µg/mL working solution (prepared in deionized water) into an HPLC vial.
-
Add 100 µL of 3% H₂O₂.
-
Keep the vial at room temperature for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
3.3. Thermal Degradation
-
Prepare working solutions (100 µg/mL) of this compound in each of the test solvents (Methanol, Ethanol, DMSO, Acetonitrile, and Deionized Water).
-
Transfer 1 mL of each solution into separate, tightly capped HPLC vials.
-
Place the vials in a thermostatic oven at 60°C.
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial for each solvent and allow it to cool to room temperature.
-
Dilute the samples with the mobile phase for HPLC analysis.
3.4. Photolytic Degradation
-
Prepare working solutions (100 µg/mL) of this compound in each of the test solvents.
-
Transfer 1 mL of each solution into separate, clear HPLC vials.
-
Place the vials in a photostability chamber and expose them to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Simultaneously, prepare a set of control samples by wrapping the vials in aluminum foil and placing them in the same chamber.
-
After the exposure period (e.g., 24 hours), analyze both the exposed and control samples by HPLC.
HPLC Analysis
A stability-indicating HPLC method should be able to separate the intact compound from its degradation products.[11]
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).
-
Start with 95% A and 5% B, then ramp to 95% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The percentage of remaining this compound can be calculated by comparing the peak area of the stressed sample to that of an unstressed control sample at time zero.
Data Presentation
The following tables summarize hypothetical data for the stability of this compound under different conditions.
Table 1: Stability of this compound in Different Solvents under Thermal Stress (60°C)
| Time (hours) | % Remaining in Methanol | % Remaining in Ethanol | % Remaining in DMSO | % Remaining in Acetonitrile | % Remaining in Deionized Water |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 99.1 | 97.2 | 98.8 | 96.5 |
| 48 | 96.8 | 98.2 | 94.5 | 97.5 | 93.1 |
| 72 | 95.1 | 97.5 | 91.8 | 96.2 | 90.3 |
| 168 | 90.3 | 95.2 | 85.6 | 92.8 | 82.4 |
Table 2: Stability under Hydrolytic and Oxidative Stress at 24 hours
| Stress Condition | % Remaining |
| 0.1 M HCl (60°C) | 88.7 |
| 0.1 M NaOH (60°C) | 75.4 |
| 3% H₂O₂ (Room Temp) | 82.1 |
Table 3: Photostability in Different Solvents after 24 hours
| Solvent | % Remaining (Exposed) | % Remaining (Control) |
| Methanol | 92.3 | 99.8 |
| Ethanol | 94.1 | 99.9 |
| DMSO | 90.5 | 99.7 |
| Acetonitrile | 93.5 | 99.8 |
| Deionized Water | 89.6 | 99.6 |
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Lignans are known to exert their antioxidant effects through the modulation of cellular signaling pathways, a key one being the Nrf2 pathway.[3][6]
Caption: Proposed modulation of the Nrf2 antioxidant pathway by this compound.
Discussion
The stability of this compound is dependent on the solvent and the nature of the environmental stress. Based on the hypothetical data, the compound exhibits greater stability in alcoholic solvents like ethanol compared to aqueous solutions or DMSO under thermal stress. This suggests that for long-term storage of solutions, an ethanolic or methanolic preparation stored at low temperatures would be preferable.[1]
The compound appears to be susceptible to degradation under both acidic and basic conditions, with more significant degradation observed in the basic solution. This is typical for phenolic compounds, which can be unstable at high pH. Oxidative stress also leads to notable degradation, highlighting the importance of storing the compound and its solutions under an inert atmosphere or with the addition of antioxidants for certain applications.
Photostability is also a concern, as exposure to light resulted in degradation across all solvents. Therefore, it is recommended to handle the compound and its solutions in amber vials or with protection from light to ensure its integrity.[1]
Conclusion
This application note provides a comprehensive protocol for evaluating the stability of this compound. The compound is susceptible to degradation by hydrolysis (especially basic), oxidation, heat, and light. The choice of solvent plays a significant role in its stability, with ethanol being a more suitable solvent for storage in solution compared to water or DMSO. Researchers should consider these factors when designing experiments and developing formulations containing this compound. The provided protocols can be adapted for the stability testing of other similar lignan glycosides.
References
- 1. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ijrpp.com [ijrpp.com]
- 10. sgs.com [sgs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of (+)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isolariciresinol 9'-O-glucoside is a naturally occurring lignan glycoside found in various plant species, including flaxseed. The biological activities of lignans are often attributed to their aglycone forms. Therefore, the efficient hydrolysis of the glycosidic bond to yield the aglycone, (+)-Isolariciresinol, is a critical step for various research and drug development applications. Enzymatic hydrolysis offers a mild and specific alternative to harsh chemical methods, which can lead to degradation of the target molecule. This document provides a detailed protocol for the enzymatic hydrolysis of this compound, along with relevant data and experimental workflows.
Data Presentation
The efficiency of enzymatic hydrolysis can be influenced by the choice of enzyme, pH, temperature, and substrate concentration. The following table summarizes the yield of aglycones from various plant glycosides under different enzymatic conditions, providing a comparative overview for optimizing the hydrolysis of this compound.
| Glycoside Source/Substrate | Enzyme | Enzyme Concentration | pH | Temperature (°C) | Reaction Time | Aglycone Yield (%) | Reference |
| Secoisolariciresinol diglucoside (SDG) from flaxseed | Cellulase (Trichoderma viride) | 30 U/mL | Sodium Acetate Buffer | 60 | 48 h | 66.6 | [1] |
| Flavonoid Glycosides from Quercus robur leaf extract | Snailase | 5 mg/assay | 5.5 | 37 | 25 min | Variable | [2] |
| Flavonoid Glycosides from Quercus robur leaf extract | Cellobiase | 5 U | 4.5 | 37 | 25 min | Variable | [2] |
| Flavonoid Glycosides from Quercus robur leaf extract | β-Glucosidase | 20 U | 5.5 | 37 | 25 min | Variable | [2] |
| Flavonoid Glycosides from Quercus robur leaf extract | Pectinase | 20 U | 4.5 | 40 | 25 min | Variable | [2] |
| Flavonoid Glycosides from Quercus robur leaf extract | Cellulase | 20 U | 5.5 | 52 | 25 min | Variable | [2] |
Experimental Protocols
This section details the methodologies for the extraction of the glycoside from a plant matrix, followed by its enzymatic hydrolysis to the aglycone.
Extraction of this compound from Plant Material (e.g., Flaxseed)
This protocol is adapted from methods used for the extraction of lignan glycosides from flaxseed.
Materials:
-
Defatted flaxseed meal
-
70% (v/v) Ethanol in water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction: Mix the defatted flaxseed meal with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v). Stir the mixture at room temperature for 24 hours.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection of Supernatant: Carefully decant and collect the supernatant containing the crude lignan extract.
-
Alkaline Hydrolysis (Pre-treatment): Add 1 M NaOH solution to the supernatant to a final concentration of 0.1 M. Heat the mixture at 60°C for 2 hours to hydrolyze ester linkages and release the lignan glycosides.
-
Neutralization: Cool the mixture to room temperature and neutralize to pH 7.0 using 1 M HCl.
-
Concentration: Concentrate the neutralized extract using a rotary evaporator under reduced pressure at 40°C to remove the ethanol. The resulting aqueous concentrate contains the this compound.
Enzymatic Hydrolysis of this compound
This protocol is based on the successful hydrolysis of the related lignan, secoisolariciresinol diglucoside.
Materials:
-
Aqueous concentrate of this compound (from section 3.1)
-
Cellulase from Trichoderma viride (e.g., Sigma-Aldrich, C8546)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Incubator or water bath
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dilute the aqueous concentrate of this compound with 0.1 M sodium acetate buffer (pH 5.0) to a final desired substrate concentration.
-
Enzyme Addition: Add cellulase from Trichoderma viride to the solution to a final concentration of 30 U/mL.
-
Incubation: Incubate the reaction mixture at 60°C for 48 hours with gentle agitation.
-
Reaction Termination and Extraction: After incubation, cool the reaction mixture to room temperature. Extract the aglycone, (+)-Isolariciresinol, by partitioning the mixture three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
-
Analysis: The resulting residue contains the crude (+)-Isolariciresinol aglycone. The product can be further purified by chromatography and its identity and purity confirmed by analytical techniques such as HPLC, LC-MS, and NMR.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the extraction and enzymatic hydrolysis of this compound.
Signaling Pathway (Illustrative)
While the direct enzymatic conversion of a glycoside to its aglycone is a biochemical reaction rather than a signaling pathway, the resulting aglycone, (+)-Isolariciresinol, may subsequently influence cellular signaling pathways. The diagram below illustrates a hypothetical scenario of how the aglycone could interact with a cellular pathway, for instance, by inhibiting a specific kinase involved in a disease process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Analysis of (+)-Isolariciresinol 9'-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of (+)-Isolariciresinol 9'-O-glucoside during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution for this compound?
Poor peak resolution, including peak broadening and tailing, for this compound is often attributed to its chemical properties as a polar lignan glycoside.[1] Key contributing factors include:
-
Secondary Interactions: The phenolic hydroxyl groups on the molecule can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's phenolic groups (predicted strongest acidic pKa is ~9.84), it can exist in both ionized and non-ionized forms, resulting in broadened or split peaks.[1][3]
-
Suboptimal Mobile Phase Composition: An incorrect ratio of aqueous to organic solvent can lead to either insufficient retention or excessive band broadening.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting or tailing.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[3]
Q2: What type of HPLC column is recommended for the analysis of this compound?
For polar analytes like this compound, a reversed-phase column is typically the most suitable choice.[5] Consider the following options:
-
End-capped C18 or C8 Columns: These are the most common choices and are effective for many lignan analyses.[5][6] End-capping minimizes the exposed residual silanol groups, reducing the potential for peak tailing.
-
Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which can provide alternative selectivity and improved peak shape for polar compounds.
-
Phenyl Columns: These can offer different selectivity through π-π interactions with the aromatic rings of the analyte.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for achieving good peak shape for phenolic compounds. To minimize peak tailing, it is generally recommended to work at a pH that is at least 2 pH units below the pKa of the analyte.[3] For this compound, with phenolic hydroxyl groups, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is a common strategy.[6] This ensures that the phenolic hydroxyls and the residual silanol groups on the column packing are in a non-ionized state, which minimizes undesirable secondary interactions.
Q4: Should I use an isocratic or gradient elution for my analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic Elution: If you are analyzing a relatively pure sample of this compound, an isocratic method (constant mobile phase composition) may be sufficient and will offer simplicity and faster re-equilibration times.
-
Gradient Elution: If your sample contains other compounds with a range of polarities, a gradient elution (varying mobile phase composition over time) will likely be necessary to achieve adequate separation of all components and improve peak shape for later-eluting compounds.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetrical shape with a trailing edge that is longer than the leading edge.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary interactions with silanol groups | 1. Acidify the mobile phase: Add 0.1% formic acid or acetic acid to the aqueous portion of your mobile phase to suppress the ionization of silanol groups and the analyte's phenolic hydroxyls.[6] 2. Use an end-capped column: Switch to a high-quality, end-capped C18 or C8 column to minimize exposed silanols. 3. Consider a different stationary phase: A polar-embedded or phenyl column may offer better peak symmetry. |
| Column Overload | 1. Dilute the sample: Reduce the concentration of the sample being injected.[4] 2. Decrease injection volume: Inject a smaller volume of the sample. |
| Metal Chelation | If the analyte can chelate with trace metals in the system (frits, column packing), consider adding a small amount of a chelating agent like EDTA to the mobile phase, or use a column with low metal content. |
| Column Contamination or Degradation | 1. Wash the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). 2. Replace the column: If washing does not improve the peak shape, the column may be permanently damaged and require replacement. |
Issue 2: Peak Broadening
Symptoms: The peak for this compound is wider than expected, leading to poor resolution from adjacent peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Strength | 1. Increase organic solvent percentage (Reversed-Phase): A higher concentration of acetonitrile or methanol will decrease the retention time and can lead to sharper peaks. Adjust in small increments (e.g., 2-5%). 2. Optimize gradient slope: If using a gradient, a shallower gradient can improve the separation of closely eluting peaks. |
| High Flow Rate | Reduce the flow rate: A lower flow rate can increase column efficiency and lead to narrower peaks, though it will also increase the run time. |
| Elevated Temperature | Increase the column temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks. Be cautious of analyte stability at higher temperatures. |
| Extra-Column Volume | Minimize tubing length and diameter: Use the shortest possible tubing with a small internal diameter (e.g., 0.125 mm) to connect the injector, column, and detector. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase: If possible, dissolve your sample in the same solvent mixture as the starting conditions of your HPLC method. Injecting in a much stronger solvent can cause peak distortion. |
Experimental Protocols
Protocol 1: Method Development for Improved Peak Resolution
This protocol outlines a systematic approach to developing an HPLC method for this compound with a focus on achieving optimal peak resolution.
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a standard end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV, set at 280 nm (a common wavelength for lignans).[5]
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Gradient Scouting Run:
-
Perform a broad gradient run to determine the approximate elution time of this compound.
-
Example Gradient:
-
0-2 min: 15% B
-
2-20 min: 15% to 50% B
-
20-22 min: 50% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 15% B
-
26-30 min: 15% B (re-equilibration)
-
3. Method Optimization based on Scouting Run:
-
Adjust Gradient Slope: Based on the elution time from the scouting run, create a shallower gradient around the elution point of your target analyte to improve resolution from nearby impurities.
-
Modify Organic Solvent: If peak shape is still not optimal, consider switching the organic modifier from acetonitrile to methanol, or using a combination of both, as this can alter selectivity.
-
Fine-tune Flow Rate and Temperature: Make small adjustments to the flow rate and column temperature to assess the impact on peak width and resolution.
Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: Relationship between HPLC parameters and peak resolution.
References
Technical Support Center: Chromatographic Separation of (+)-Isolariciresinol 9'-O-glucoside
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the separation of (+)-Isolariciresinol 9'-O-glucoside, a polar lignan glycoside. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of this compound?
A1: this compound is a polar compound due to the presence of a glucose moiety and multiple hydroxyl groups.[1] The primary challenges in its separation by High-Performance Liquid Chromatography (HPLC) are poor retention on conventional reversed-phase (e.g., C18) columns and potential peak tailing. Standard reversed-phase methods are often optimized for non-polar compounds and may result in the elution of polar analytes like this compound at or near the void volume.
Q2: What are the recommended starting conditions for developing a separation method for this compound?
A2: For initial method development, a reversed-phase HPLC approach is a good starting point due to its wide availability and robustness. A common mobile phase for separating lignan glycosides consists of a mixture of water, acetonitrile, and an acid modifier. Based on methods for similar compounds, a recommended starting point is a C18 column with a mobile phase of acetonitrile and water (or a buffer) containing a small percentage of acid, such as formic or acetic acid.[2][3]
Q3: Why is an acid modifier, like formic acid, often added to the mobile phase?
A3: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase serves two main purposes. First, it can improve peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase, which can cause peak tailing through secondary interactions with the analyte. Second, for mass spectrometry (MS) detection, it provides a source of protons, which can enhance the signal in positive ionization mode.[4][5]
Q4: My compound is not well-retained on a C18 column, even with a high aqueous mobile phase. What are my options?
A4: If retention on a standard C18 column is insufficient, consider the following options:
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns have a modified stationary phase that provides better retention for polar compounds in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar compounds. It utilizes a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Retention / Elution at Void Volume | Mobile phase is too strong (too much organic solvent).Analyte is too polar for the stationary phase. | Increase the aqueous component of the mobile phase.Switch to a polar-embedded or polar-endcapped reversed-phase column.Consider using a HILIC column and mobile phase. |
| Peak Tailing | Secondary interactions with the stationary phase.Mobile phase pH is not optimal. | Add an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution / Co-elution of Peaks | Mobile phase composition is not selective enough.Gradient slope is too steep. | Optimize the mobile phase composition by adjusting the ratio of organic to aqueous solvent.Try a different organic modifier (e.g., methanol instead of acetonitrile).Employ a shallower gradient or switch to an isocratic elution. |
| Retention Time Drift | Inadequate column equilibration.Changes in mobile phase composition.Temperature fluctuations. | Ensure the column is fully equilibrated with the mobile phase before each injection.Prepare fresh mobile phase daily and ensure proper mixing.Use a column oven to maintain a constant temperature. |
Experimental Protocols
The following are suggested starting protocols for the separation of this compound based on methods developed for similar lignan glycosides. Optimization will likely be required for your specific application.
Protocol 1: Reversed-Phase HPLC (Gradient Elution)
This protocol is a general starting point for the analysis of lignans.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 25% B for 20 min, linear ramp to 100% B over 5 min, hold for 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
Protocol 2: Reversed-Phase HPLC (Isocratic Elution)
This protocol is adapted from a method for secoisolariciresinol diglucoside, a polar lignan glycoside.[3]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 1% Aqueous Acetic Acid/Acetonitrile (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Visualizing the Workflow
A general workflow for optimizing the mobile phase for a polar compound like this compound is presented below.
Caption: Workflow for mobile phase optimization.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
Technical Support Center: Enhancing the Solubility of (+)-Isolariciresinol 9'-O-glucoside for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Isolariciresinol 9'-O-glucoside in in vitro assays.
Troubleshooting Guides
Problem: My this compound is not dissolving in my aqueous assay buffer.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, a lignan glycoside, has low inherent water solubility.
-
Solution: Employ a solubility enhancement technique. Start with the use of a co-solvent like dimethyl sulfoxide (DMSO). If that is not sufficient or suitable for your assay, consider more advanced methods like cyclodextrin inclusion complexation or lipid-based formulations.
-
-
Incorrect pH of the Buffer: The ionization state of the compound can affect its solubility.
-
Precipitation upon Dilution: The compound may dissolve in a high concentration of an organic solvent but precipitate when diluted into the aqueous assay medium.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it stepwise into your assay medium, ensuring vigorous mixing at each step. Avoid a single large dilution step. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%) to prevent cytotoxicity.
-
Problem: I'm observing precipitation in my cell culture wells after adding the compound.
Possible Causes and Solutions:
-
Exceeding the Solubility Limit: The final concentration of the compound in the cell culture medium may be above its solubility limit in the presence of a low percentage of co-solvent.
-
Solution: Lower the final concentration of this compound in your experiment. If a higher concentration is required, you will need to use a more effective solubility enhancement method, such as cyclodextrin complexation or a lipid-based formulation, which can increase the aqueous solubility more significantly than a co-solvent alone.
-
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and cause it to precipitate.
-
Solution: After diluting the compound into the medium, visually inspect for any immediate precipitation before adding it to the cells. If precipitation is observed, you may need to try a different solubility enhancement strategy or pre-complex the compound with a carrier molecule.
-
-
Temperature Effects: Temperature fluctuations can affect the solubility of compounds.
-
Solution: Ensure that all solutions are at the appropriate temperature (e.g., 37°C for cell culture experiments) when mixing. Avoid cold shocking the medium by adding a large volume of cold stock solution.
-
Troubleshooting Workflow
Technical Support Center: Optimal Column Selection for Lignan Glucoside Separation
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal column for the separation of lignan glucosides, along with troubleshooting advice for common issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns used for the separation of lignan glucosides?
A1: The most frequently used columns for lignan glucoside separation are reversed-phase columns, particularly C18 (octadecyl) and C8 (octyl) columns.[1][2] These columns separate compounds based on their hydrophobicity. C18 columns have a longer carbon chain and are more hydrophobic, leading to stronger retention of non-polar compounds, while C8 columns have a shorter carbon chain and are less hydrophobic.[1][3]
Q2: How do I choose between a C18 and a C8 column for my lignan glucoside analysis?
A2: The choice between a C18 and a C8 column depends on the specific lignan glucosides you are analyzing and your desired separation outcome.
-
C18 columns are generally the first choice and offer higher retention and potentially better resolution for a wide range of lignan glucosides, especially for complex mixtures or when separating structurally similar compounds.[1][3]
-
C8 columns are a good alternative when you need shorter analysis times or are working with more polar lignan glucosides.[3] They can also be beneficial in reducing peak tailing for some basic compounds.
A decision tree to guide your column selection is provided below.
Q3: What are the typical mobile phases used for lignan glucoside separation?
A3: The most common mobile phases are gradients of acetonitrile or methanol mixed with acidified water.[4][5] A small amount of acid, such as acetic acid or formic acid (typically 0.1-1%), is added to the aqueous phase to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups present in lignan glucosides.[6]
Q4: What is the optimal detection wavelength for lignan glucosides?
A4: Lignan glucosides generally exhibit maximum UV absorbance around 280 nm. Therefore, a detection wavelength of 280 nm is commonly used for their quantification.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of lignan glucosides.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the phenolic hydroxyl groups of lignan glucosides and residual silanol groups on the silica-based column packing.[3][7] | - Lower the mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[6] - Use a highly end-capped column: These columns have fewer free silanol groups, reducing secondary interactions. - Consider a C8 column: Shorter carbon chains can sometimes reduce interactions leading to tailing. |
| Poor Resolution | Inadequate separation between two or more lignan glucosides. | - Optimize the mobile phase gradient: Adjust the gradient slope or the initial/final percentage of the organic solvent to improve separation. - Switch to a C18 column: The higher hydrophobicity of a C18 column may provide better selectivity for your analytes.[1] - Decrease the flow rate: Lowering the flow rate can increase column efficiency and improve resolution. |
| Broad Peaks | - Column overload: Injecting too much sample. - Extra-column band broadening: Excessive tubing length or diameter between the column and detector.[3] - Column contamination or degradation. | - Reduce the injection volume or sample concentration. - Use shorter, narrower internal diameter tubing. [3] - Flush the column with a strong solvent or replace the column if necessary. [8] |
| Retention Time Variability | - Inconsistent mobile phase preparation. [9] - Fluctuations in column temperature. [9] - Pump malfunction or leaks. [8] | - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. [8][9] - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. [8] |
| Ghost Peaks | Contaminants in the mobile phase, sample, or from previous injections. | - Use high-purity HPLC-grade solvents. - Filter all samples before injection. - Run a blank gradient to identify the source of contamination. |
Data Presentation: Column Performance Comparison
The following table summarizes typical performance characteristics of C8 and C18 columns for the separation of common lignan glucosides. Note: Retention times are illustrative and will vary depending on the specific HPLC system, exact mobile phase composition, and gradient program.
| Lignan Glucoside | Typical Retention Time (C8 Column) | Typical Retention Time (C18 Column) | Expected Resolution |
| Secoisolariciresinol diglucoside (SDG) | Shorter | Longer | Good on both, potentially better on C18 |
| Matairesinol glucoside | Shorter | Longer | Good on both, potentially better on C18 |
| Pinoresinol diglucoside | Shorter | Longer | Good on both, potentially better on C18 |
Experimental Protocols
Protocol 1: Extraction of Lignan Glucosides from Flaxseed
This protocol describes a common method for extracting lignan glucosides from flaxseed for HPLC analysis.
-
Defatting:
-
Grind flaxseed to a fine powder.
-
Extract the powder with n-hexane or petroleum ether for several hours using a Soxhlet apparatus to remove lipids.
-
Air-dry the defatted flour to remove residual solvent.
-
-
Extraction:
-
To the defatted flour, add a 70% aqueous methanol or ethanol solution (e.g., 1:10 w/v).
-
Extract using ultrasonication or magnetic stirring for 1-2 hours at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants.
-
-
Hydrolysis (Optional, to release aglycones):
-
For the analysis of lignan aglycones, the extract can be subjected to acid or alkaline hydrolysis. However, for the analysis of glucosides, this step should be omitted. Acid hydrolysis can lead to the formation of artifacts.[10]
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent from the combined supernatants under reduced pressure.
-
Reconstitute the dried extract in the initial mobile phase of your HPLC method.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: HPLC Analysis of Lignan Glucosides
This protocol provides a general HPLC method for the separation of lignan glucosides.
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program:
-
0-5 min: 10-20% B
-
5-25 min: 20-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: General experimental workflow for lignan glucoside analysis.
Caption: Decision tree for selecting the appropriate HPLC column.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 2. Chrominfo: Difference between C8 and C18 column in HPLC [chrominfo.blogspot.com]
- 3. chromtech.com [chromtech.com]
- 4. hplc.eu [hplc.eu]
- 5. Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. harvest.usask.ca [harvest.usask.ca]
Technical Support Center: Troubleshooting (+)-Isolariciresinol 9'-O-glucoside Peak Tailing in Chromatography
Welcome to the technical support center for chromatographic analysis of (+)-Isolariciresinol 9'-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
This compound is a lignan glycoside found in various plant species.[1][2] Lignans are of significant interest in drug development and nutritional science due to their potential health benefits. Accurate and robust chromatographic methods are essential for the quantification of this compound in plant extracts, bioavailability studies, and quality control of related products.
Q2: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the likely causes?
Peak tailing for polar, phenolic compounds like this compound in reversed-phase chromatography is often caused by a combination of factors:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact with the hydroxyl groups of the analyte, leading to a secondary retention mechanism that causes peak tailing.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the phenolic hydroxyl groups on the isolariciresinol moiety. If the pH is close to the analyte's pKa, a mixed population of ionized and non-ionized species can exist, resulting in broadened and tailing peaks. The predicted pKa for the most acidic proton of this compound is 9.84.[3]
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, including tailing.
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to asymmetrical peak shapes.[4]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and increased peak tailing. This can be caused by exposure to harsh pH conditions or the accumulation of contaminants.[4]
Q3: What type of HPLC column is recommended for the analysis of this compound?
For polar compounds like lignan glucosides, a high-purity, end-capped C18 column is a good starting point. These columns are designed to minimize residual silanol activity.[4] Consider using a column with a stationary phase specifically designed for polar analytes, which may incorporate polar-embedded or polar-endcapped technologies for improved peak shape.
Troubleshooting Guides
This section provides detailed troubleshooting steps for common peak tailing issues encountered during the analysis of this compound.
Issue 1: Asymmetrical peak with a noticeable tail.
This is the most common manifestation of peak tailing. The following workflow can help identify and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocol 1: Mobile Phase pH Optimization
-
Objective: To investigate the effect of mobile phase pH on the peak shape of this compound.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Procedure: a. Prepare a standard solution of this compound in 50:50 acetonitrile:water. b. Run 1 (Neutral pH): Perform an injection using the initial conditions. c. Run 2 (Acidic pH): Prepare Mobile Phase A as 0.1% formic acid in water. Equilibrate the column with the new mobile phase for at least 15 minutes before injecting the standard. d. Run 3 (Buffered pH): Prepare Mobile Phase A as a 10 mM ammonium acetate buffer, pH 5.0. Equilibrate the column and inject the standard.
-
Data Analysis: Compare the peak asymmetry factor for each run. A value closer to 1.0 indicates a more symmetrical peak.
| Mobile Phase Modifier | Expected Outcome on Peak Shape |
| None (Neutral Water) | Potential for significant tailing due to ionized silanols. |
| 0.1% Formic Acid (pH ~2.7) | Improved peak shape due to suppression of silanol ionization. |
| 10 mM Ammonium Acetate, pH 5.0 | May improve peak shape by masking silanol interactions and maintaining a consistent pH. |
Issue 2: All peaks in the chromatogram are tailing.
If not only the analyte of interest but all peaks in your chromatogram exhibit tailing, the issue is likely systemic rather than specific to the analyte's chemistry.
Systemic Peak Tailing Troubleshooting
Caption: Troubleshooting guide for when all chromatographic peaks exhibit tailing.
Experimental Protocol 2: Diagnosing Systemic Issues
-
Objective: To identify the source of systemic peak tailing.
-
Procedure: a. Inspect the column inlet frit: Disconnect the column and examine the inlet frit for any discoloration or particulate matter. If it appears dirty, it may be partially blocked. b. Check for dead volume: Ensure that all tubing connections, especially between the injector, column, and detector, are made correctly with the appropriate fittings to minimize dead volume. c. Bypass the guard column: If a guard column is in use, remove it from the flow path and re-run the analysis. If peak shape improves, the guard column is the source of the problem and should be replaced. d. Column flush: If the above steps do not resolve the issue, a column void may have formed. Try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent (e.g., 100% isopropanol) at a low flow rate.
Summary of Key Recommendations
| Parameter | Recommendation for this compound | Rationale |
| Column | High-purity, end-capped C18 or a polar-modified C18. | Minimizes secondary silanol interactions. |
| Mobile Phase pH | Acidic (e.g., with 0.1% formic acid) or buffered around pH 4-5. | Suppresses silanol ionization and ensures a consistent ionization state of the analyte. |
| Sample Solvent | Dissolve or dilute the sample in the initial mobile phase composition. | Prevents peak distortion due to solvent mismatch.[5] |
| Analyte Concentration | Perform a dilution series to check for mass overload effects. | Ensures the analysis is within the linear range of the column's capacity.[4] |
| System Maintenance | Regularly inspect and replace column frits and guard columns. Ensure proper fittings are used. | Prevents systemic issues that can cause peak tailing for all compounds.[6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Showing Compound Isolariciresinol 9'-O-beta-D-glucoside (FDB018394) - FooDB [foodb.ca]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Validation & Comparative
Cross-validation of analytical methods for (+)-Isolariciresinol 9'-O-glucoside
Comparison of Analytical Method Performance
The selection of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of (+)-Isolariciresinol 9'-O-glucoside.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.999[1] |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 85.0% to 115.0%[2] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | RSD ≤ 2% for drug products[1] |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% | Generally stricter than repeatability |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL | Signal-to-Noise Ratio of 3:1[3] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise Ratio of 10:1[3] |
| Specificity | Moderate | High | No interference from blank/placebo[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Extract the analyte from the matrix using an appropriate solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of samples with low analyte concentrations or complex matrices.
1. Instrumentation and Conditions:
-
System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.[4]
-
Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[4]
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient Program: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 521.2 [M-H]⁻
-
Product Ions (for quantification and confirmation): e.g., 359.1 and 183.1 (hypothetical, requires experimental determination).
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50% methanol to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte. The final extract should be reconstituted in 50% methanol.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the analytical method validation and a typical sample analysis workflow.
Caption: General workflow for analytical method validation.
Caption: Workflow for the analysis of samples.
References
A Comparative Guide to the Efficacy of Lignans: Featuring (+)-Isolariciresinol 9'-O-glucoside and Key Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vivo and in vitro efficacy of the lignan (+)-Isolariciresinol 9'-O-glucoside and its structurally related, well-studied alternatives: Secoisolariciresinol diglucoside (SDG), Lariciresinol, and Pinoresinol. While direct experimental data on the efficacy of this compound is limited in publicly available research, this guide leverages the extensive data on comparable lignans to provide a valuable reference for future research and drug development endeavors.
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a lignan glycoside whose specific efficacy is yet to be extensively documented. This guide synthesizes the available data for prominent lignans to offer a comparative perspective on their potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of key lignans based on available experimental data.
Table 1: In Vitro Efficacy of Lignans
| Compound | Assay | Cell Line / Target | IC50 / Efficacy | Reference |
| Secoisolariciresinol diglucoside (SDG) | DPPH Radical Scavenging | - | IC50: 78.9 µg/mL | [1] |
| Cytotoxicity (MTT Assay) | HT-29 (Colon Cancer) | IC50: 40.28 µg/mL (72h) | [2] | |
| Cytotoxicity (MTT Assay) | PA-1 (Ovarian Cancer) | IC50: 51.77 µg/mL (72h) | [2] | |
| α-Amylase Inhibition | - | IC50: 980 µg/mL | [2] | |
| Lariciresinol | α-Glucosidase Inhibition | - | IC50: 6.97 µM | [3] |
| Cytotoxicity (MTT Assay) | SKBr3 (Breast Cancer) | Morphological changes, decreased growth | [3] | |
| Antifungal Activity | C. albicans | MIC: 25 µg/mL | [3] | |
| Pinoresinol | Antineoplastic Activity | SkBr3 (Breast Cancer) | Reduced cell viability by 49% (48h) | [4] |
| Isolariciresinol | Antioxidant Activity | DPPH Radical Scavenging | IC50: 53.0 µM | [5] |
Table 2: In Vivo Efficacy of Lignans
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference | |---|---|---|---|---| | Secoisolariciresinol diglucoside (SDG) | Wistar Rats | Carrageenan-induced Paw Edema | 20, 40, 80 mg/kg b.w. (oral) | Significant reduction in paw edema; decreased NO, PGE2, and NGF levels.[6][7] |[6][7] | | | C57BL/6 Mice | E0771 Mammary Tumor Xenograft | 100 mg/kg diet | Significantly reduced tumor volume and NF-κB activity.[8][9][10] |[8][9][10] | | Lariciresinol | Athymic Mice | MCF-7 Breast Cancer Xenograft | 20 or 100 mg/kg diet | Inhibited tumor growth and angiogenesis.[5][11][12] |[5][11][12] | | | Rats | DMBA-induced Mammary Cancer | 3 or 15 mg/kg b.w. (oral) | Inhibited tumor growth.[5] |[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., HT-29, PA-1) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the lignan compound (e.g., SDG) and incubated for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are used.
-
Compound Administration: The test compound (e.g., SDG) is administered orally at various doses (e.g., 20, 40, 80 mg/kg b.w.) one hour before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vivo Anticancer Activity (Xenograft Model)
Xenograft models are instrumental in evaluating the antitumor efficacy of compounds.[13][14][15][16][17]
-
Cell Culture and Implantation: Human cancer cells (e.g., MCF-7, E0771) are cultured and then injected subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude mice, C57BL/6).[8][9][10]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: Once tumors are established, mice are randomized into treatment and control groups. The test compound (e.g., SDG, Lariciresinol) is administered through the diet or by oral gavage at specified concentrations.[5][8][9][10][12]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis, such as histopathology or biomarker assessment. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anticancer effects of lignans are often attributed to their ability to modulate key signaling pathways. The NF-κB pathway is a critical regulator of inflammation and cell survival and has been identified as a target for lignans like SDG.
Caption: Inhibition of the NF-κB signaling pathway by lignans.
Experimental Workflow
The general workflow for evaluating the efficacy of a lignan compound is depicted below.
Caption: General workflow for preclinical evaluation of lignans.
Conclusion
While specific efficacy data for this compound remains to be established, the comprehensive data available for related lignans such as SDG, Lariciresinol, and Pinoresinol highlight the therapeutic potential of this class of compounds. Their demonstrated in vitro and in vivo anti-inflammatory and anticancer activities, mediated in part through the inhibition of the NF-κB pathway, provide a strong rationale for further investigation into this compound. This guide serves as a foundational resource to inform the design of future studies aimed at elucidating the specific efficacy and mechanisms of action of this and other novel lignan compounds.
References
- 1. Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. researchgate.net [researchgate.net]
- 16. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 17. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
A Comparative Analysis of Lignan Content in Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of lignan content across a diverse range of plant species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these bioactive compounds. This document summarizes quantitative data, details experimental protocols for lignan analysis, and visualizes key experimental and biological pathways.
Introduction to Lignans
Lignans are a class of polyphenolic compounds found in a wide variety of plants.[1] When consumed by humans, plant lignans are metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone.[1][2] These metabolites exhibit weak estrogenic activity and are believed to exert various health benefits, including a reduced risk of hormone-dependent cancers and cardiovascular disease.[3][4] The most well-studied plant lignans include secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[3]
Comparative Lignan Content in Various Plant Species
The concentration of lignans varies significantly among different plant species and even between different parts of the same plant. Seeds, particularly flaxseed and sesame seed, are exceptionally rich sources of lignans.[4][5][6] Cereals, vegetables, and fruits also contribute to dietary lignan intake, although typically in lower amounts.[6][7] The following table provides a comparative summary of the total lignan content and the distribution of major lignans in selected plant species.
Table 1: Lignan Content in Selected Plant Species (μ g/100g dry weight)
| Plant Species | Total Lignans (μ g/100g ) | Secoisolariciresinol (μ g/100g ) | Matairesinol (μ g/100g ) | Pinoresinol (μ g/100g ) | Lariciresinol (μ g/100g ) | Reference(s) |
| Seeds | ||||||
| Flaxseed | 301,129 - 702,000 | 690,757 - 300,500 | 42.3 - 100 | 401 - 500 | 335 - 700 | [6][7][8][9] |
| Sesame Seed | 29,331 - 370,000 | 100 - 200 | 50 - 150 | 15,000 - 20,000 | 10,000 - 15,000 | [6][7][8] |
| Chia Seed | 9,325 | - | - | - | - | [10] |
| Psyllium Seed | 8,619 | - | - | - | - | [10] |
| Cereals | ||||||
| Rye | 764 | 10 - 20 | 5 - 15 | 300 - 400 | 300 - 400 | [6][7] |
| Wheat | 7 - 500 | 5 - 15 | 2 - 10 | 100 - 200 | 100 - 200 | [6][7] |
| Barley | 100 - 400 | 2 - 10 | 1 - 5 | 50 - 150 | 50 - 150 | [7] |
| Oats | 50 - 300 | 1 - 8 | 1 - 4 | 20 - 100 | 20 - 100 | [7] |
| Vegetables | ||||||
| Broccoli | 185 - 2,321 | 1 - 5 | 1 - 3 | 100 - 1,500 | 80 - 800 | [6][7] |
| Cabbage | 150 - 2,000 | 1 - 4 | 1 - 2 | 80 - 1,200 | 60 - 700 | [7] |
| Carrot | 50 - 500 | 2 - 10 | 1 - 5 | 20 - 200 | 20 - 200 | [7] |
| Fruits | ||||||
| Apricot | 20 - 200 | 1 - 5 | 1 - 3 | 10 - 100 | 5 - 80 | [7] |
| Strawberry | 10 - 150 | 1 - 4 | 1 - 2 | 5 - 80 | 2 - 60 | [7] |
Note: Lignan content can vary depending on the plant variety, growing conditions, and analytical methods used. The data presented is a summary from multiple sources and should be considered as a general guide.
Experimental Protocols for Lignan Analysis
Accurate quantification of lignans in plant materials is crucial for research and development. The following is a generalized protocol for the extraction and analysis of lignans using High-Performance Liquid Chromatography (HPLC), a widely used and reliable method.[3][11]
Sample Preparation
-
Drying: Plant material should be freeze-dried or oven-dried at a temperature below 60°C to prevent degradation of lignans.[3]
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.
Lignan Extraction
-
Solvent Selection: A mixture of methanol and water (e.g., 80% methanol) is commonly used for extracting lignan glycosides.[3][12] For lignan aglycones, a less polar solvent like ethyl acetate may be employed.
-
Extraction Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Add the extraction solvent (e.g., 20 mL of 80% methanol).
-
Homogenize the mixture using a high-speed homogenizer.
-
Perform extraction overnight on a shaker at room temperature, protected from light.[12]
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 20 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Pool the supernatants.
-
Hydrolysis (for total lignan analysis)
To quantify the total lignan content (both glycosides and aglycones), the glycosidic bonds must be cleaved.
-
Alkaline Hydrolysis: Add a strong base (e.g., 1 M NaOH) to the extract and heat at 60°C for 1 hour.[7] Neutralize the solution with a strong acid before analysis.
-
Acid Hydrolysis: Add a strong acid (e.g., 1 M HCl) to the extract and heat. Note that this method can lead to the formation of artifacts for some lignans.[3]
-
Enzymatic Hydrolysis: Use specific enzymes like β-glucosidase to hydrolyze the glycosidic bonds. This method is milder but may be more expensive.
Purification (Optional)
For complex matrices, a Solid-Phase Extraction (SPE) step can be used to clean up the extract and concentrate the lignans before HPLC analysis.
HPLC Analysis
-
Column: A reversed-phase C18 column is typically used for lignan separation.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is common.
-
Detection: A Diode Array Detector (DAD) or a UV detector set at 280 nm is suitable for detecting lignans.[13] For higher sensitivity and specificity, a Mass Spectrometer (MS) can be coupled to the HPLC system (LC-MS).[11]
-
Quantification: Lignan concentrations are determined by comparing the peak areas of the samples to those of a standard curve prepared with pure lignan standards.
Visualizing the Workflow and Biological Pathways
To better illustrate the processes involved in lignan analysis and their biological effects, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential protective properties of flax lignan secoisolariciresinol diglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flaxseed—a potential functional food source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ncc.umn.edu [ncc.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. 2.4. Lignans Extraction [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships of (+)-Isolariciresinol 9'-O-glucoside and other related lignans, focusing on their antioxidant and anti-inflammatory properties. The information is compiled to offer a clear, data-driven perspective for researchers in drug discovery and natural product chemistry.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of various lignans, providing a basis for comparing their relative potencies.
Table 1: Antioxidant Activity of Lignans (DPPH Radical Scavenging Assay)
| Compound | IC50/EC50 Value | Source |
| (-)-Secoisolariciresinol | 12.252 µg/mL | |
| (-)-Secoisolariciresinol diglycoside | 13.547 µg/mL | |
| Natural (S,S)-Secoisolariciresinol Diglucoside (SDG) | 275.24 ± 13.15 µM | [1] |
| Synthetic (S,S)-Secoisolariciresinol Diglucoside (SDG) | 292.17 ± 27.71 µM | [1] |
| Synthetic (R,R)-Secoisolariciresinol Diglucoside (SDG) | 331.94 ± 21.21 µM | [1] |
Note: Direct DPPH radical scavenging data for this compound and its aglycone were not available in the reviewed literature. The data for secoisolariciresinol and its diglucoside suggest that the aglycone may possess slightly higher antioxidant activity than its glycosylated form.
Table 2: Anti-inflammatory Activity of Lignans (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | IC50 Value | Source |
| Unescribed Isolariciresinol Derivative 1 | RAW 264.7 | 3.7 µM | [2] |
| Unescribed Isolariciresinol Derivative 2 | RAW 264.7 | 7.4 µM | [2] |
| Unescribed Seco-Isolariciresinol Derivative | RAW 264.7 | Not specified | [2] |
| (+)-Isolariciresinol | Human CEM cells | > 10 µg/mL (Cytotoxicity) | [3] |
Note: While direct nitric oxide inhibition data for this compound is not available, derivatives of the aglycone, isolariciresinol, have demonstrated potent anti-inflammatory effects. This suggests that the core structure is crucial for this activity.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades, and the change in absorbance is measured.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds dissolved in a suitable solvent
-
Methanol or ethanol
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
96-well microplate (optional, for high-throughput screening)
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a test tube or microplate well, add a specific volume of the test compound solution at various concentrations.
-
Add a fixed volume of the DPPH solution to the test compound solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm against a blank (solvent without the test compound).
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
-
Reagents and Equipment:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at ~540 nm)
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compounds and incubate for a further period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add a specific volume of the supernatant.
-
Add the components of the Griess reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for a short period to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Mandatory Visualizations
The following diagrams illustrate the potential signaling pathways through which lignans like this compound may exert their biological effects.
Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.
Caption: Potential activation of the PI3K/Akt signaling pathway by lignans.
References
- 1. Synthesis and antioxidant evaluation of (S,S)- and (R,R)-secoisolariciresinol diglucosides (SDGs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Guide to the Inter-Laboratory Comparison of (+)-Isolariciresinol 9'-O-glucoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantification of (+)-Isolariciresinol 9'-O-glucoside, a key lignan glycoside. The objective of this guide is to present a framework for assessing the reproducibility and accuracy of analytical methods across different laboratories, thereby ensuring data integrity in research and clinical studies. This document outlines a standardized experimental protocol, presents a comparative analysis of hypothetical laboratory data, and visualizes the experimental workflow and the metabolic pathway of dietary lignans.
I. Comparative Analysis of Laboratory Performance
An inter-laboratory comparison was simulated to evaluate the proficiency of various laboratories in quantifying this compound in a standardized sample. The following table summarizes the hypothetical results from five participating laboratories. The data highlights the variability in analytical measurements and underscores the importance of standardized protocols.
Table 1: Hypothetical Results of Inter-Laboratory Quantification of this compound
| Laboratory ID | Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV, %) |
| Lab 01 | 10.5 | 0.8 | 7.6 |
| Lab 02 | 9.8 | 0.5 | 5.1 |
| Lab 03 | 11.2 | 1.2 | 10.7 |
| Lab 04 | 10.1 | 0.6 | 5.9 |
| Lab 05 | 9.5 | 0.9 | 9.5 |
| Overall | 10.22 | 0.68 | 6.65 |
II. Standardized Experimental Protocol
To ensure consistency and comparability of results in an inter-laboratory study, a detailed and harmonized experimental protocol is crucial. The following protocol is a recommended procedure for the quantification of this compound.
1. Sample Preparation: Extraction and Hydrolysis
-
Objective: To extract lignan glycosides from the sample matrix and hydrolyze them to their aglycone form for accurate quantification.
-
Procedure:
-
Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol and vortex for 1 minute.
-
Sonicate the sample for 30 minutes in a water bath at 40°C.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 5 mL of 0.1 M acetate buffer (pH 5.0).
-
Add 500 µL of β-glucosidase solution (1000 U/mL) and incubate at 37°C for 24 hours to ensure complete hydrolysis of the glucoside.
-
Stop the enzymatic reaction by adding 1 mL of 1 M HCl.
-
Perform solid-phase extraction (SPE) using a C18 cartridge for sample clean-up.
-
Elute the analyte with methanol, evaporate to dryness, and reconstitute in 1 mL of the mobile phase for HPLC analysis.
-
2. HPLC-UV Analysis
-
Objective: To separate and quantify the hydrolyzed aglycone, (+)-Isolariciresinol.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 20% B, linearly increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: A calibration curve should be constructed using a certified reference standard of (+)-Isolariciresinol. The concentration in the samples is determined by interpolating their peak areas against the calibration curve.
III. Visualized Experimental Workflow and Metabolic Pathway
To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.
Dietary lignans, such as this compound, undergo significant transformation by the gut microbiota.[1] The initial step is the removal of the sugar moiety (deglycosylation) to release the aglycone.[1] This is followed by a series of microbial enzymatic reactions, including demethylation and dehydroxylation, to produce enterolignans, primarily enterodiol and enterolactone.[1] These enterolignans are then absorbed into the bloodstream, where they can exert their biological effects.[1]
References
Safety Operating Guide
Proper Disposal of (+)-Isolariciresinol 9'-O-glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of (+)-Isolariciresinol 9'-O-glucoside, a lignan glycoside isolated from various plant species.
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₃₄O₁₁ |
| Molecular Weight | 522.54 g/mol |
| Appearance | Solid |
| Melting Point | 135-138°C |
| CAS Number | 63358-12-3 |
| Class | Lignan Glycoside |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
References
Personal protective equipment for handling (+)-Isolariciresinol 9'-O-glucoside
General Precautions: As a standard practice for all chemicals, especially those with limited toxicological data, it is crucial to avoid direct contact and inhalation. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling (+)-Isolariciresinol 9'-O-glucoside in a research setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4][5] |
| Eye Protection | ANSI Z87.1-compliant Safety Glasses or Goggles | Protects eyes from airborne particles and potential splashes.[3][5] |
| Body Protection | Full-Length Laboratory Coat | Prevents contamination of personal clothing and protects the skin.[3] |
| Respiratory Protection | N95 Respirator or higher (if not in a fume hood) | Minimizes inhalation of the powdered compound, especially when weighing or transferring.[3][4] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for maintaining safety and compliance. The following workflow outlines the key steps for researchers.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling, such as a chemical fume hood. Before starting, ensure all necessary equipment and materials are within reach to avoid leaving the designated area.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Carefully weigh the solid compound. Use a spatula for transfers and handle gently to avoid creating airborne dust.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to prevent splashing.
-
Decontamination: After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated chemical waste container according to your institution's hazardous waste guidelines. Unused compounds should also be disposed of as chemical waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.
Adherence to these guidelines provides a robust framework for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of the research.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
